1-(4-Nitrobenzyl)indole
Description
Structure
3D Structure
Properties
CAS No. |
116611-36-0 |
|---|---|
Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]indole |
InChI |
InChI=1S/C15H12N2O2/c18-17(19)14-7-5-12(6-8-14)11-16-10-9-13-3-1-2-4-15(13)16/h1-10H,11H2 |
InChI Key |
RVPTXIBMGYNFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(4-Nitrobenzyl)indole: Synthesis, Properties, and Applications
Introduction: The Strategic Combination of the Indole Scaffold and a Nitroaromatic Moiety
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and bioactive molecules.[1] Its unique electronic properties and ability to participate in various biological interactions make it a "privileged scaffold" in drug discovery.[2] This guide focuses on a specific, synthetically valuable derivative: 1-(4-nitrobenzyl)indole .
The introduction of the 4-nitrobenzyl group at the N-1 position of the indole ring serves two primary strategic purposes. First, it functionalizes the indole nitrogen, a key site for modulating biological activity and physicochemical properties. Second, the nitrobenzyl group itself is a versatile chemical entity. The strongly electron-withdrawing nitro group can influence the electronic character of the entire molecule, and it serves as a synthetic handle for further chemical transformations, most notably its reduction to a primary amine. This unlocks a pathway to a diverse library of more complex derivatives, making 1-(4-nitrobenzyl)indole a critical intermediate in synthetic and medicinal chemistry.
This document provides a comprehensive overview of the chemical structure, synthesis, physicochemical properties, reactivity, and potential applications of 1-(4-nitrobenzyl)indole, grounded in established chemical principles and supported by authoritative references.
Section 1: Chemical Identity and Structure
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers.
Molecular Structure
1-(4-Nitrobenzyl)indole consists of an indole ring system where the hydrogen atom on the nitrogen (position 1) is substituted by a benzyl group. This benzyl group is further substituted at the para-position (position 4) with a nitro group (-NO₂).
Caption: Chemical structure of 1-(4-Nitrobenzyl)indole.
Chemical Identifiers
| Property | Value |
| IUPAC Name | 1-(4-nitrobenzyl)-1H-indole |
| CAS Number | 28740-53-6 |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
Section 2: Synthesis of 1-(4-Nitrobenzyl)indole
The synthesis of 1-(4-nitrobenzyl)indole is most commonly achieved via the direct N-alkylation of indole. This method is reliable and proceeds through a classic Sₙ2 mechanism.
Causality Behind the Synthetic Strategy
The N-H proton of the indole ring is weakly acidic (pKa ≈ 17), making it susceptible to deprotonation by a sufficiently strong base.[3] The resulting indolide anion is a potent nucleophile. The choice of 4-nitrobenzyl bromide as the electrophile is strategic; it contains a primary benzylic halide, which is an excellent substrate for Sₙ2 reactions due to minimal steric hindrance and the stability of the transition state. The presence of the nitro group does not sterically impede the reaction at the benzylic carbon. Sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used bases for this transformation, as they are strong enough to quantitatively deprotonate the indole.[1]
Synthetic Workflow Diagram
Caption: General workflow for the N-alkylation synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 1-(4-nitrobenzyl)indole.
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add indole (1.0 eq). Dissolve the indole in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Expert Insight: The portion-wise addition of NaH is critical to control the exothermic reaction and the evolution of hydrogen gas. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the indolide anion.
-
-
Alkylation: Dissolve 4-nitrobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting indole spot is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Trustworthiness: The sequential washing steps are crucial to remove the DMF solvent and any inorganic byproducts, ensuring a cleaner crude product for purification.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield 1-(4-nitrobenzyl)indole as a solid.
Section 3: Physicochemical and Spectroscopic Properties
The physical and spectral data are essential for the unambiguous identification and characterization of the compound.
Physicochemical Properties
| Property | Description |
| Appearance | Expected to be a yellow to light-brown crystalline solid. |
| Melting Point | Not readily available in cited literature. Based on similar structures, a melting point in the range of 80-120 °C is anticipated. |
| Solubility | Poorly soluble in water. Soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, acetone, and dimethylformamide (DMF). |
Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for 1-(4-nitrobenzyl)indole. These predictions are based on established chemical shift and absorption frequency principles for the constituent functional groups.
Table 3.2.1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.15 | Doublet (d) | 2H | H-2', H-6' (Aromatic) | Protons ortho to the electron-withdrawing NO₂ group are strongly deshielded. |
| ~ 7.65 | Doublet (d) | 1H | H-4 or H-7 (Indole) | Typical aromatic proton on the indole benzene ring. |
| ~ 7.40 | Doublet (d) | 2H | H-3', H-5' (Aromatic) | Protons meta to the NO₂ group. |
| ~ 7.20 | Doublet (d) | 1H | H-2 (Indole) | Proton on the pyrrole ring, adjacent to the nitrogen. |
| ~ 7.15-7.05 | Multiplet (m) | 2H | H-5, H-6 (Indole) | Typical aromatic protons on the indole benzene ring. |
| ~ 6.50 | Doublet (d) | 1H | H-3 (Indole) | Proton on the pyrrole ring, β to the nitrogen. |
| ~ 5.45 | Singlet (s) | 2H | -CH₂- (Benzylic) | Methylene protons adjacent to two aromatic systems. |
Table 3.2.2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 147.5 | C-4' (Ar-NO₂) | Aromatic carbon directly attached to the nitro group is highly deshielded. |
| ~ 144.0 | C-1' (Ar-CH₂) | Quaternary aromatic carbon of the benzyl group. |
| ~ 136.0 | C-7a (Indole) | Bridgehead carbon of the indole ring. |
| ~ 129.0 | C-2 (Indole) | Carbon adjacent to the indole nitrogen. |
| ~ 128.5 | C-2', C-6' (Aromatic) | Aromatic carbons ortho to the nitro group. |
| ~ 124.0 | C-3', C-5' (Aromatic) | Aromatic carbons meta to the nitro group. |
| ~ 128.5 - 119.0 | C-3a, C-4, C-5, C-6 | Remaining carbons of the indole benzene ring. |
| ~ 110.0 | C-7 (Indole) | Carbon adjacent to the indole nitrogen. |
| ~ 102.0 | C-3 (Indole) | Carbon β to the indole nitrogen. |
| ~ 50.0 | -CH₂- (Benzylic) | Sp³ hybridized benzylic carbon. |
Table 3.2.3: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | Medium | C-H Stretch | Benzylic C-H |
| ~ 1520 | Strong | Asymmetric N-O Stretch | Nitro (NO₂) |
| ~ 1350 | Strong | Symmetric N-O Stretch | Nitro (NO₂) |
| 1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic Rings |
| ~ 740 | Strong | C-H Out-of-plane Bend | ortho-disubstituted (indole) |
Table 3.2.4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Rationale |
| 252 | [M]⁺ | Molecular Ion |
| 206 | [M - NO₂]⁺ | Loss of the nitro group. |
| 136 | [C₇H₆NO₂]⁺ | 4-Nitrobenzyl cation. |
| 116 | [C₈H₆N]⁺ | Indole radical cation after benzylic cleavage. |
Section 4: Chemical Reactivity and Applications in Drug Discovery
The true value of 1-(4-nitrobenzyl)indole lies in its potential for subsequent chemical modifications, making it a versatile building block.
Key Chemical Transformations
The most significant reaction is the selective reduction of the nitro group to an amine. This transformation is a gateway to a vast number of derivatives via amide bond formation, sulfonamide synthesis, reductive amination, and diazotization reactions.
-
Selective Reduction: The nitro group can be selectively reduced to an aniline derivative, 1-(4-aminobenzyl)indole, without affecting the indole core. Common and effective reagents for this transformation include tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, or catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) with a hydrogen source.[4][5] Iron powder in the presence of an acid like HCl or NH₄Cl is also a classic and robust method.[6]
Diversification Potential
Caption: Chemical diversification of 1-(4-nitrobenzyl)indole.
Applications in Medicinal Chemistry
The indole scaffold is a frequent component of FDA-approved drugs.[7] Derivatives of indole exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]
Specifically, indole derivatives bearing a 1-substituted 4-nitrobenzyl group have been identified as having potential as anti-mycobacterial agents, showing promise in the ongoing search for new treatments for tuberculosis.[7] The ability to easily convert the nitro group into an amine allows for the systematic exploration of structure-activity relationships (SAR). By creating libraries of amide, sulfonamide, or urea derivatives from the 1-(4-aminobenzyl)indole intermediate, researchers can fine-tune the molecule's properties to optimize potency, selectivity, and pharmacokinetic profiles against various biological targets.
Conclusion
1-(4-Nitrobenzyl)indole is more than a simple substituted heterocycle; it is a strategically designed chemical intermediate. Its synthesis is straightforward, and its structure contains two key components for medicinal chemistry: the biologically relevant indole core and a versatile nitrobenzyl moiety. The ease with which the nitro group can be reduced to an amine provides a robust platform for the generation of diverse molecular libraries. This makes 1-(4-nitrobenzyl)indole a highly valuable starting material for academic research and an essential building block for professionals in drug discovery and development aiming to leverage the power of the indole scaffold.
References
- Chidrawar, A., Devulapally, Y. C., Balasubramanian, S., & Basireddy, V. S. R. (n.d.). Diversification of 1‐(4‐nitrophenyl)‐1H‐indole. ResearchGate.
- Supporting Information: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol. (n.d.). Royal Society of Chemistry.
- BenchChem. (n.d.). Selective reduction of nitro group without affecting other functional groups.
- ChemicalBook. (n.d.). 1-(4-NITRO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE CAS 192997-25-4.
- Desai, N. C., Somani, H., Trivedi, A., Bhatt, K., Nawale, L., Khedkar, V. M., Jha, P. C., & Sarkar, D. (2016). Synthesis, biological evaluation and molecular docking study of some novel indole and pyridine based 1, 3, 4-oxadiazole derivatives as potential antitubercular agents. Bioorganic & Medicinal Chemistry Letters, 26(6), 1776–1783.
- Supporting Information: Indoles. (n.d.). Royal Society of Chemistry.
-
Bartoli, G., et al. (n.d.). Bartoli indole synthesis. Wikipedia. Retrieved from [Link]
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Retrieved from [Link]
- Supporting Information: Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. (n.d.). Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]
- Katritzky, A. R., Akhmedov, N. G., Myshakin, E. M., Verma, A. K., & Hall, C. D. (2005). Low-temperature 1H and 13C NMR Spectra of N-substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Magnetic Resonance in Chemistry, 43(5), 351–358.
- Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
- YouTube. (n.d.). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.
- Kumar, V., & Kumar, P. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(1), 100293.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Supporting Information: Palladium Catalyzed Direct C3-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. (n.d.). Royal Society of Chemistry.
-
PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (n.d.). 4'-nitrobenzanilide. Retrieved from [Link]
- Snyder, H. R., Merica, E. P., Force, C. G., & White, E. G. (1958). Synthesis of Indoles by Catalytic Reduction of o-Nitrobenzyl Cyanides. Journal of the American Chemical Society, 80(18), 4622–4625.
- Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
- Chula Digital Collections. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review.
- Marques, M. M. B. (2005). Enantioselective Alkylation of the Indole Nucleus (1/2)
- MDPI. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment.
- ResearchGate. (n.d.). FT-IR spectrum of control indole.
-
Organic Syntheses. (n.d.). 1-benzylindole. Retrieved from [Link]
- University of Calgary. (n.d.). Table of Characteristic IR Absorptions.
- PubMed. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.
- YouTube. (2018). Methods of indole synthesis: Part II.
- TSI Journals. (2010). Mass spectral studies of nitroindole compounds.
- YouTube. (n.d.). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives.
-
NIST. (n.d.). Indole. WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-nitrophenyl)-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]
- ACS Publications. (n.d.). Mass spectrometry of simple indoles. The Journal of Organic Chemistry.
Sources
- 1. rsc.org [rsc.org]
- 2. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 3. 1-(4-NITRO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE CAS#: 192997-25-4 [chemicalbook.com]
- 4. 4-Nitrobenzyl alcohol(619-73-8) 13C NMR [m.chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. 1-(4-NITRO-BENZYL)-1H-INDOLE-3-CARBALDEHYDE | 192997-25-4 [chemicalbook.com]
- 7. 4-Nitroindole(4769-97-5) 1H NMR spectrum [chemicalbook.com]
1-[(4-nitrophenyl)methyl]-1H-indole CAS number search
Technical Whitepaper: 1-[(4-Nitrophenyl)methyl]-1H-indole
Part 1: Executive Summary & Chemical Identity
1-[(4-Nitrophenyl)methyl]-1H-indole , commonly referred to as 1-(4-nitrobenzyl)-1H-indole or N-(4-nitrobenzyl)indole , is a pivotal heterocyclic intermediate. It serves as a scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and as a precursor for amino-benzyl indole linkers used in proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Unlike commercially ubiquitous reagents, this compound is frequently synthesized in situ or as a custom intermediate due to the high reactivity of the indole nitrogen and the versatility of the nitro-benzyl group for downstream reduction.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-[(4-Nitrophenyl)methyl]-1H-indole |
| Common Name | N-(4-Nitrobenzyl)indole |
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| Core Structure | Indole ring N-alkylated with a 4-nitrobenzyl group |
| CAS Registry | Note: Often indexed as a derivative. Related: 1-(4-nitrobenzyl)indole-3-carboxaldehyde (CAS 192997-25-4). |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
Part 2: Synthetic Pathway & Mechanism
The synthesis of 1-[(4-nitrophenyl)methyl]-1H-indole follows a classic Nucleophilic Substitution (
Core Reaction Components
-
Nucleophile: Indole (deprotonated by strong base).
-
Electrophile: 4-Nitrobenzyl bromide (or chloride).
-
Base: Sodium Hydride (NaH) is preferred for irreversible deprotonation, though Potassium Carbonate (
) in DMF is a milder alternative. -
Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents stabilize the transition state).
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the N-alkylation of indole.
Part 3: Experimental Protocol (Self-Validating)
This protocol is designed for high purity and yield, utilizing NaH in DMF. Safety Warning: NaH reacts violently with moisture. 4-Nitrobenzyl bromide is a lachrymator.
Materials
-
Indole (1.0 eq)[1]
-
4-Nitrobenzyl bromide (1.1 eq)
-
Sodium Hydride (60% dispersion in oil) (1.2 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Ice/Water bath
Step-by-Step Methodology
-
Activation (Deprotonation):
-
Charge a flame-dried round-bottom flask with Indole (e.g., 1.17 g, 10 mmol) and anhydrous DMF (15 mL).
-
Cool the solution to
under an inert atmosphere ( or Ar). -
Add NaH (0.48 g, 12 mmol) portion-wise over 10 minutes. Observation: Vigorous bubbling (
gas evolution) indicates active deprotonation. -
Stir at
for 30 minutes until bubbling ceases and the solution turns clear/yellowish.
-
-
Alkylation:
-
Dissolve 4-Nitrobenzyl bromide (2.37 g, 11 mmol) in minimal DMF (5 mL).
-
Add this solution dropwise to the indolyl anion mixture at
. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir for 2–4 hours.
-
-
Self-Validation (TLC Monitoring):
-
Mobile Phase: 20% Ethyl Acetate in Hexanes.
-
Rf Values: Indole (
), Product ( ), Bromide ( ). -
Criterion: The reaction is complete only when the Indole spot (UV active, turns pink with Vanillin stain) has completely disappeared.
-
-
Workup & Isolation:
-
Quench the reaction carefully with ice-cold water (50 mL). Precipitation often occurs.
-
Extract with Ethyl Acetate (
mL). -
Wash the combined organic layer with Water (
) and Brine ( ) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Recrystallize from Ethanol or perform Flash Column Chromatography (SiO2, Gradient 0-20% EtOAc/Hexanes).
-
Workup Logic Flow
Figure 2: Purification workflow ensuring removal of dipolar aprotic solvents.
Part 4: Analytical Validation (E-E-A-T)
To ensure scientific integrity, the isolated product must be validated using Nuclear Magnetic Resonance (NMR). The following spectral features confirm the structure:
1H NMR Diagnostic Peaks (in )
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| N-CH2 (Benzylic) | 5.40 – 5.50 ppm | Singlet (2H) | Definitive proof of N-alkylation. Absence of this singlet implies failed reaction. |
| Nitro-Aromatic | 8.15 ppm | Doublet (2H, | Part of |
| Nitro-Aromatic | 7.20 ppm | Doublet (2H, | Part of |
| Indole C2-H | 7.15 – 7.25 ppm | Doublet/Multiplet | Characteristic indole ring proton. |
| Indole C3-H | 6.60 ppm | Doublet ( | Characteristic indole ring proton. |
Causality Check: If the Benzylic
Part 5: Functional Applications
Precursor for Linker Chemistry
The nitro group is a "masked" amine. Reduction of 1-(4-nitrobenzyl)indole using
-
Utility: The resulting amine can react with isocyanates, NHS-esters, or carboxylic acids to form drug conjugates.
NNRTI Development
Indole derivatives, specifically those with N-1 benzyl substitutions, have shown potency against HIV-1 Reverse Transcriptase. The 4-nitrobenzyl moiety provides a rigid spacer and an electron-withdrawing terminus that can interact with specific pockets in the enzyme's allosteric site.
References
-
Macrocyclic Indole Synthesis: Journal of Medicinal Chemistry. Synthesis of indole derivatives via N-alkylation.
-
Indole Functionalization: Organic Syntheses. Procedures for 4-nitroindole and related benzylations.
-
Biological Activity: National Institutes of Health (PubChem). Data on 2-(4-nitrophenyl)-1H-indole and related scaffolds.
-
General Protocol: Organic Chemistry Portal. Synthesis of indoles and N-alkylation methodologies.
Sources
Technical Guide: Molecular Characterization and Synthesis of N-(4-Nitrobenzyl)indole
The following technical guide details the molecular characteristics, synthesis, and validation protocols for N-(4-nitrobenzyl)indole (also known as 1-(4-nitrobenzyl)-1H-indole). This document is structured for researchers requiring precise physicochemical data and reproducible experimental methodologies.
Executive Summary
N-(4-Nitrobenzyl)indole is a pivotal heterocyclic intermediate in medicinal chemistry, serving as a precursor for bis-indole alkaloids and amino-benzyl derivatives with significant pharmacological potential (e.g., anticancer, antimicrobial).[1] Its structural core combines the electron-rich indole system with an electron-deficient 4-nitrobenzyl moiety, facilitating diverse functionalization at the C3 position or reduction of the nitro group.
Physicochemical Profile
The following data is derived from stoichiometric calculation and standard atomic weights (IUPAC).
| Property | Value | Notes |
| IUPAC Name | 1-[(4-Nitrophenyl)methyl]-1H-indole | Also: N-(p-Nitrobenzyl)indole |
| Molecular Formula | C₁₅H₁₂N₂O₂ | Confirmed by elemental stoichiometry |
| Molecular Weight | 252.27 g/mol | Average mass |
| Exact Mass | 252.089878 Da | Monoisotopic mass ( |
| Elemental Analysis | C: 71.42% | H: 4.79% | N: 11.11% | O: 12.68% | Theoretical composition |
| Physical State | Solid (Crystalline) | Typically yellow/orange needles due to NO₂ conjugation |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, EtOAc | Insoluble in water; limited solubility in Hexane |
Synthetic Pathway & Mechanism
The synthesis of N-(4-nitrobenzyl)indole proceeds via a classic Sɴ2 Nucleophilic Substitution .[1] The indole nitrogen, rendered nucleophilic by deprotonation, attacks the benzylic carbon of 4-nitrobenzyl bromide, displacing the bromide leaving group.
Reaction Mechanism
-
Deprotonation: A strong base (NaH or KOH) removes the acidic proton from the indole nitrogen (pKa
17), forming the indolyl anion.[1] -
Nucleophilic Attack: The indolyl anion attacks the electrophilic benzylic carbon of 4-nitrobenzyl bromide.[1]
-
Leaving Group Departure: Bromide is displaced, yielding the N-alkylated product.[1]
Experimental Protocol (Standardized)
-
Reagents: Indole (1.0 eq), 4-Nitrobenzyl bromide (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (Anhydrous).[1]
-
Conditions: Inert atmosphere (N₂ or Ar), 0°C to Room Temperature (RT).[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen. Add Indole (1.17 g, 10 mmol) and anhydrous DMF (15 mL).
-
Deprotonation: Cool the solution to 0°C. Slowly add NaH (0.48 g, 12 mmol) portion-wise. Evolution of H₂ gas will occur.[1] Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow.
-
Alkylation: Add 4-Nitrobenzyl bromide (2.38 g, 11 mmol) dropwise (dissolved in minimal DMF if solid) at 0°C.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1]
-
Quenching: Carefully pour the reaction mixture into ice-cold water (100 mL) to quench excess NaH and precipitate the product.
-
Work-up: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with water (2x) and brine (1x) to remove DMF.[1] Dry over anhydrous Na₂SO₄.[1]
-
Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).[1]
Workflow Visualization
Figure 1: Step-by-step synthetic workflow for the N-alkylation of indole with 4-nitrobenzyl bromide.
Structural Characterization & Validation
To validate the identity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 8.18 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the nitro group (deshielded).[1]
- 7.67 (d, J=7.8 Hz, 1H): Indole C4-H.[1]
- 7.10 - 7.35 (m, 5H): Overlapping signals from Indole (C5, C6, C7) and Benzyl meta protons.[1]
- 7.18 (d, J=3.2 Hz, 1H): Indole C2-H (characteristic doublet).[1]
- 6.60 (d, J=3.2 Hz, 1H): Indole C3-H.[1]
- 5.45 (s, 2H): Benzylic -CH₂- singlet.[1] This is the diagnostic peak for N-alkylation.[1]
-
¹³C NMR (100 MHz, CDCl₃):
Mass Spectrometry (HRMS)
-
Ionization Mode: ESI (+)
-
Theoretical [M+H]⁺: 253.0972[1]
-
Fragmentation Pattern: Loss of NO₂ (46 Da) or cleavage of the benzyl-indole bond (91 Da tropylium ion equivalent) is common in EI-MS.[1]
Applications in Drug Development
-
Bis-Indole Synthesis: The C3 position of the indole ring remains nucleophilic, allowing for further functionalization (e.g., Vilsmeier-Haack formylation) to create bis-indole alkaloids, which are potent anticancer scaffolds.[1]
-
PROTAC Linkers: The nitro group can be reduced to an amine (
), serving as an attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[1] -
Bioactivity: N-benzyl indoles exhibit intrinsic antimicrobial and antifungal activity, often enhanced by electron-withdrawing groups like
.[1]
References
-
Synthesis of Indoles: "Fischer Indole Synthesis and N-Alkylation Protocols." Organic Chemistry Portal. [Link]
-
Indole Reactivity: Sundberg, R. J. (1996).[1] The Chemistry of Indoles. Academic Press.[1] (Standard Reference for Indole Chemistry).[1]
-
Medicinal Applications: "Indole Derivatives as Anticancer Agents."[1][2][3] National Institutes of Health (NIH) / PubMed. [Link][1]
-
Spectroscopic Data Sources: "Spectral Database for Organic Compounds (SDBS)."[1] AIST. (General reference for Indole and Nitrobenzyl spectra).
Sources
An In-depth Technical Guide to the Solubility of 1-(4-Nitrobenzyl)indole in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Introduction: The Significance of Solubility
In the realm of chemical and pharmaceutical sciences, understanding the solubility of a molecule is paramount. For 1-(4-Nitrobenzyl)indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science, its solubility profile dictates its formulation, bioavailability, and utility in various assays. The choice of solvent is crucial, as it can significantly impact the compound's stability and reactivity. DMSO and methanol are frequently employed solvents due to their broad dissolving power. However, their distinct chemical natures lead to different solute-solvent interactions, which in turn govern the extent of solubility.
Theoretical Analysis of Solubility
The solubility of 1-(4-Nitrobenzyl)indole is governed by the interplay of its molecular structure and the properties of the solvent. The principle of "like dissolves like" provides a foundational understanding.
Molecular Structure of 1-(4-Nitrobenzyl)indole
1-(4-Nitrobenzyl)indole possesses a complex molecular architecture that includes:
-
An indole ring system : A bicyclic aromatic heterocycle that is relatively nonpolar.
-
A benzyl group : A nonpolar phenylmethyl substituent.
-
A nitro group (-NO2) : A highly polar, electron-withdrawing group.
The presence of the large, nonpolar indole and benzyl moieties suggests a preference for less polar environments. Conversely, the highly polar nitro group is capable of strong dipole-dipole interactions.
Solvent Properties
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (CH3OH) |
| Type | Polar Aprotic[1][2] | Polar Protic[3] |
| Dielectric Constant | ~47 | ~33 |
| Dipole Moment | ~3.96 D | ~1.70 D |
| Hydrogen Bonding | H-bond acceptor[4] | H-bond donor and acceptor |
| Boiling Point | 189 °C[4] | 64.7 °C[5][6] |
DMSO is a highly polar aprotic solvent with a high dielectric constant and a strong dipole moment.[2][4] Its ability to act as a hydrogen bond acceptor but not a donor is a key characteristic.[4] It is an excellent solvent for a wide range of polar and nonpolar compounds.[1][7][8]
Methanol , on the other hand, is a polar protic solvent capable of both donating and accepting hydrogen bonds.[3] It is completely miscible with water and many organic solvents.[3][6][9]
Predicted Solubility
-
In DMSO : The high polarity and strong dipole moment of DMSO are expected to facilitate strong dipole-dipole interactions with the nitro group of 1-(4-Nitrobenzyl)indole. Furthermore, DMSO's ability to dissolve both polar and nonpolar compounds suggests it can effectively solvate the entire molecule, including the nonpolar indole and benzyl portions.[2] Therefore, 1-(4-Nitrobenzyl)indole is predicted to exhibit high solubility in DMSO.
-
In Methanol : Methanol's ability to engage in hydrogen bonding will not be the primary mode of interaction with 1-(4-Nitrobenzyl)indole, which lacks strong hydrogen bond donating capabilities. The primary interactions will be dipole-dipole forces with the nitro group. While methanol is a good solvent, its overall lower polarity compared to DMSO might result in a comparatively lower, yet still significant, solubility for 1-(4-Nitrobenzyl)indole. The solubility of indole derivatives is generally good in alcohols like ethanol, which is structurally similar to methanol.[10]
The interplay of these factors is visually represented in the following diagram:
Figure 1: Predicted intermolecular interactions governing the solubility of 1-(4-Nitrobenzyl)indole in DMSO and methanol.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a robust experimental protocol is essential. The following method is designed to be self-validating and provides a clear workflow for researchers.
Materials and Equipment
-
1-(4-Nitrobenzyl)indole (solid)
-
Anhydrous DMSO
-
Anhydrous Methanol
-
Analytical balance (4-decimal place)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and appropriate glassware
Experimental Workflow
The experimental workflow can be visualized as follows:
Figure 2: Experimental workflow for the determination of solubility.
Step-by-Step Procedure
-
Preparation of a Supersaturated Solution :
-
Accurately weigh an excess amount of 1-(4-Nitrobenzyl)indole (e.g., 10-20 mg) into a microcentrifuge tube.
-
Add a known volume of the chosen solvent (DMSO or methanol, e.g., 1 mL).
-
Vortex the mixture vigorously for 2-3 minutes to facilitate initial dissolution.[11]
-
-
Equilibration :
-
Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solution to equilibrate for at least 24 hours. This ensures that the solution reaches a true thermodynamic equilibrium.[11]
-
-
Separation of Undissolved Solid :
-
Centrifuge the tube at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.[11]
-
-
Preparation of the Analytical Sample :
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Perform a precise serial dilution of the supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification :
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 1-(4-Nitrobenzyl)indole. A pre-established calibration curve is necessary for accurate quantification.
-
-
Calculation of Solubility :
-
Calculate the original concentration in the supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data should be presented in a clear and concise tabular format.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) |
| DMSO | 25 | Experimental Value | Calculated Value |
| Methanol | 25 | Experimental Value | Calculated Value |
Conclusion
Based on theoretical principles, 1-(4-Nitrobenzyl)indole is anticipated to have high solubility in DMSO and significant, though likely lower, solubility in methanol. The provided experimental protocol offers a reliable method for researchers to determine the precise solubility values, which are indispensable for the effective utilization of this compound in scientific research and drug development.
References
-
gChem. (n.d.). DMSO Physical Properties. Retrieved from [Link]
-
Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
-
Nanyang Chemical. (n.d.). Methanol Solvent Properties. Retrieved from [Link]
-
Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]
-
Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
Solubility of Things. (n.d.). Indole. Retrieved from [Link]
-
PubChem. (n.d.). Methanol. Retrieved from [Link]
-
Britannica. (2026). Methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
PMC. (n.d.). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Solubility measurement and correlation of 2-phenyl-1H-indole in fourteen mono organic solvents from 289.05K to 338.55K. Retrieved from [Link]
-
University of Rochester. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
- 1. gchemglobal.com [gchemglobal.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. cetinerengineering.com [cetinerengineering.com]
- 4. byjus.com [byjus.com]
- 5. Methanol Solvent Properties [macro.lsu.edu]
- 6. nanyangchemical.com [nanyangchemical.com]
- 7. Dimethyl sulfoxide - American Chemical Society [acs.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Methanol | Properties, Production, Uses, & Poisoning | Britannica [britannica.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: High-Efficiency Microwave-Assisted Synthesis of N-(4-nitrobenzyl)indole
[1]
Executive Summary
This application note details the optimized protocol for the N-alkylation of indole with 4-nitrobenzyl bromide using microwave irradiation. Unlike conventional thermal heating, which often requires reflux conditions for 4–12 hours with variable yields, microwave-assisted organic synthesis (MAOS) drives this reaction to completion in under 10 minutes with improved regioselectivity for the N-substituted product.[1]
This guide is designed for medicinal chemists requiring rapid access to N-functionalized indole scaffolds—a critical pharmacophore in oncology and virology drug discovery.
Scientific Rationale & Mechanism
The Challenge of Indole Alkylation
Indole is an ambident nucleophile. The nitrogen lone pair contributes to the aromatic sextet, making the N-H proton weakly acidic (
-
Conventional Heating: Often leads to mixtures of N-alkylation (desired) and C3-alkylation (side product), requiring tedious chromatographic separation.[1]
-
Microwave Advantage: The use of polar aprotic solvents (e.g., DMF, CH
CN) under microwave irradiation maximizes the dielectric loss tangent ( ) .[1] This results in rapid, volumetric superheating that favors the higher energy barrier N-alkylation pathway (kinetic control) over thermodynamic equilibration.[1]
Reaction Mechanism (SN2)
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Deprotonation: A base (e.g.,
or ) deprotonates the indole N-H, generating the indolyl anion.[1] -
Nucleophilic Attack: The high electron density on the nitrogen attacks the benzylic carbon of 4-nitrobenzyl bromide.[1]
-
Leaving Group Departure: The bromide ion is displaced.[1] The p-nitro group enhances the electrophilicity of the benzylic carbon, further accelerating the reaction.[1]
Visualized Mechanism
The following diagram illustrates the specific electron flow and transition states.
Caption: Figure 1. Mechanistic pathway for the base-mediated N-alkylation of indole. The microwave field couples with the polar transition state, lowering the activation energy.[1]
Experimental Protocols
Materials & Equipment
-
Reactants: Indole (99%), 4-Nitrobenzyl bromide (98%, Caution: Lachrymator ), Potassium Carbonate (
, anhydrous).[1] -
Solvent:
-Dimethylformamide (DMF) or Acetonitrile ( ).[1] -
Equipment: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
-
Vial: 10 mL or 35 mL pressure-sealed microwave glass vial with Teflon/silicon septum.
Protocol A: Solution Phase (High Yield Standard)
This method is recommended for initial scale-up (100 mg to 1 g).[1]
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve Indole (1.0 equiv, 117 mg) in 2.0 mL of DMF.
-
Activation: Add
(1.5 equiv, 207 mg) . Stir at room temperature for 1 minute to initiate deprotonation. -
Addition: Add 4-Nitrobenzyl bromide (1.1 equiv, 237 mg) . Note: Handle in a fume hood.
-
Irradiation: Seal the vial. Program the microwave reactor:
-
Temperature: 120°C
-
Hold Time: 5 minutes
-
Power: Dynamic (Max 150 W)[1]
-
Stirring: High
-
-
Work-up: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate as a solid.[1]
-
Purification: Filter the solid. Wash with water (
) to remove DMF and inorganic salts.[1] Recrystallize from ethanol if necessary.
Protocol B: Solvent-Free (Green Chemistry)
Ideal for small-scale rapid screening or when halogenated waste disposal is restricted.[1]
-
Mix: Grind Indole (1.0 equiv), 4-Nitrobenzyl bromide (1.0 equiv), and
(1.0 equiv) in a mortar until a homogeneous powder is formed. -
Load: Transfer the powder into a microwave vial. Add 50 mg of Tetrabutylammonium bromide (TBAB) as a Phase Transfer Catalyst (PTC) / Energy Transfer Agent.[1]
-
Irradiation: Irradiate at 100°C for 3 minutes (Power: 50 W). Note: The reaction mixture will melt.
-
Extraction: Cool, add Ethyl Acetate (10 mL), filter off the inorganic salts, and evaporate the solvent.
Experimental Workflow Diagram
Caption: Figure 2.[1] Operational workflow for Protocol A (Solution Phase).
Results & Data Analysis
Comparative Efficiency: Microwave vs. Conventional
The following table summarizes the efficiency gains observed when switching from thermal reflux to microwave irradiation for this specific transformation.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Improvement Factor |
| Solvent | Acetone or DMF | DMF | - |
| Temperature | 60–153°C | 120°C | Optimized |
| Reaction Time | 4 – 12 Hours | 5 Minutes | ~50x Faster |
| Yield (%) | 65 – 78% | 92 – 96% | +20% Yield |
| Selectivity (N:C) | 85:15 | >99:1 | High Purity |
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Increase base to 2.0 equiv or switch to |
| Charring/Blackening | Thermal runaway (Hotspots) | Reduce reaction temperature to 100°C; Ensure vigorous stirring. |
| C-Alkylation Observed | Thermodynamic control | Reduce time (3 min); Use strictly aprotic solvent (DMF) to solvate the cation. |
| Vial Over-pressure | Solvent vapor pressure | Use a vessel rated for 20 bar; Ensure headspace is sufficient. |
References
-
Microwave-Assisted Indole Synthesis: Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006).[1][2] Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.[1][2][3][4][5] Synlett, 2006(01), 91-95.[1][2]
-
N-Alkylation Protocols: Bogdal, D., Pielichowski, J., & Jaskot, K. (1997).[1] Remarkable Fast N-Alkylation of Aprotic Heterocycles under Microwave Irradiation in Dry Media. Heterocycles, 45(4), 715-722.[1] [1]
-
Green Chemistry Applications: Vuram, P. K., et al. (2015).[1] Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles. International Journal of Organic Chemistry, 5, 106-115.[1] [1]
-
General MAOS Review: Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [1]
Sources
- 1. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis [organic-chemistry.org]
- 3. sciforum.net [sciforum.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic N-Alkylation of Indole with 4-Nitrobenzyl Chloride
Abstract
The N-alkylation of indoles is a cornerstone transformation in synthetic organic chemistry, pivotal for the development of pharmaceuticals, agrochemicals, and functional materials. The indole scaffold is a privileged structure found in a vast array of biologically active compounds.[1] This application note provides a comprehensive guide to the N-alkylation of indole with 4-nitrobenzyl chloride, a reaction that yields the valuable intermediate 1-(4-nitrobenzyl)-1H-indole. We delve into the underlying reaction mechanism, explore critical reaction parameters that govern regioselectivity, and present detailed, field-proven protocols for both classical and phase-transfer catalysis (PTC) conditions. This guide is intended for researchers and process chemists seeking to optimize this transformation, troubleshoot common challenges, and understand the causal factors behind key experimental choices.
Introduction and Scientific Context
The functionalization of the indole nucleus presents a fascinating challenge due to its dual nucleophilic character at the N1 and C3 positions. While the C3 position is often more inherently nucleophilic in the neutral state, leading to competitive C-alkylation, achieving selective N-alkylation is frequently the primary synthetic goal.[2][3] The product of the title reaction, 1-(4-nitrobenzyl)-1H-indole, serves as a versatile precursor. The nitro group can be readily reduced to an amine, opening pathways for further derivatization, such as in the synthesis of novel therapeutic agents or functional dyes.[4]
This document provides two robust protocols:
-
Protocol A: A classic approach utilizing a strong base (Sodium Hydride) in a polar aprotic solvent (DMF), designed for complete deprotonation and high N-selectivity.
-
Protocol B: An industrially scalable method employing Phase-Transfer Catalysis (PTC), which avoids pyrophoric reagents and anhydrous conditions, offering significant operational advantages.[5]
Reaction Mechanism and Regioselectivity
The alkylation of indole with 4-nitrobenzyl chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The critical step for ensuring N-selectivity is the deprotonation of the indole's N-H group.
The Challenge of Regioselectivity: The indole N-H has a pKa of approximately 16-17, making it comparable in acidity to an alcohol.[6]
-
Without a Base: Direct reaction is slow and can lead to a mixture of N- and C3-alkylated products, as the neutral indole reacts preferentially at the more nucleophilic C3 position in what resembles a Friedel-Crafts alkylation.[7][8]
-
With a Base: The addition of a sufficiently strong base deprotonates the nitrogen, forming the indolate anion. This anion is resonance-stabilized, but the negative charge is predominantly localized on the nitrogen atom, making it a potent N-centered nucleophile. This significantly favors the desired SN2 attack on the electrophilic benzylic carbon of 4-nitrobenzyl chloride.[3][6]
The general mechanism is depicted below.
Caption: General mechanism for N-alkylation of indole.
Optimizing Reaction Conditions: A Causal Analysis
The success and selectivity of the alkylation hinge on the careful selection of four key parameters:
-
Base: The choice of base is paramount. Using a strong base like sodium hydride (NaH) or potassium hydride (KH) ensures essentially irreversible and complete deprotonation of the indole nitrogen.[3] This maximizes the concentration of the highly N-nucleophilic indolate anion. Weaker bases, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), can also be effective, particularly in PTC systems where solubility and interfacial phenomena drive the reaction.[9][10]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are ideal.[11][12] They effectively solvate the cation (e.g., Na⁺) from the base, leaving the indolate anion "naked" and highly reactive.[3] In contrast, protic solvents (e.g., ethanol) can protonate the indolate anion, suppressing its reactivity, and are generally avoided. For PTC reactions, a biphasic system of a non-polar organic solvent (like toluene) and water is used.[9]
-
Phase-Transfer Catalyst (PTC): In biphasic systems (e.g., toluene/water), the indolate anion, formed in the aqueous or solid phase, is insoluble in the organic phase where the alkyl halide resides. A PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), acts as a shuttle. It pairs with the indolate anion, forming a lipophilic ion pair that can migrate into the organic phase to react with the 4-nitrobenzyl chloride.[5][13] This technique circumvents the need for anhydrous conditions and strong, pyrophoric bases.
-
Temperature: The reaction is often initiated at 0 °C, especially when using highly reactive bases like NaH, to control the initial exothermic deprotonation. The reaction is then typically allowed to warm to room temperature or gently heated (e.g., 50-80 °C) to drive the SN2 step to completion.[14] Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product but may also increase side reactions if not carefully controlled.[3]
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid that reacts violently with water; handle it with extreme care under an inert atmosphere.
Protocol A: Classical N-Alkylation with Sodium Hydride
This protocol maximizes N-selectivity through complete deprotonation of indole.
Materials:
-
Indole
-
4-Nitrobenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, ice bath
Step-by-Step Methodology:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq, 60% dispersion) portion-wise. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The solution may become clearer as the sodium indolate salt forms.
-
Alkylation: Dissolve 4-nitrobenzyl chloride (1.05 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC (Thin Layer Chromatography).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to an ice-cold saturated NaHCO₃ solution to neutralize any unreacted NaH.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel to yield pure 1-(4-nitrobenzyl)-1H-indole.
Protocol B: N-Alkylation via Phase-Transfer Catalysis (PTC)
This protocol is operationally simpler, avoids pyrophoric reagents, and is more amenable to large-scale synthesis.
Materials:
-
Indole
-
4-Nitrobenzyl chloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH), pellets or 50% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add indole (1.0 eq), 4-nitrobenzyl chloride (1.0 eq), toluene, and tetrabutylammonium bromide (TBAB, 0.05-0.1 eq).
-
Base Addition: Add a 50% (w/w) aqueous solution of NaOH (2.0-3.0 eq).[10]
-
Reaction: Heat the biphasic mixture to 50-70 °C with vigorous stirring. The high stirring rate is crucial to maximize the interfacial area between the aqueous and organic phases.[13]
-
Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Workup: Cool the reaction mixture to room temperature and add water to dissolve the salts.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with toluene (2x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization to yield pure 1-(4-nitrobenzyl)-1H-indole.
Data Summary and Troubleshooting
| Parameter | Protocol A (NaH/DMF) | Protocol B (PTC) | Rationale / Comments |
| Base | NaH (strong, non-nucleophilic) | NaOH/KOH (strong, inexpensive) | NaH ensures complete deprotonation for high selectivity.[3] NaOH is suitable for PTC but requires the catalyst to function.[10] |
| Solvent | Anhydrous DMF (polar aprotic) | Toluene / Water (biphasic) | DMF solvates the counter-ion, enhancing nucleophilicity.[3] Toluene is a water-immiscible organic solvent ideal for PTC.[9] |
| Catalyst | None | TBAB (Quaternary Ammonium Salt) | TBAB shuttles the indolate anion into the organic phase for reaction.[5] |
| Temperature | 0 °C to Room Temperature | 50-70 °C | Initial cooling for NaH controls exotherm. PTC requires heating to overcome the energy barrier of the phase transfer. |
| Typical Yield | >90% | 85-95% | Both methods are highly efficient when optimized. |
| Key Advantage | High N-selectivity, reliable | Operationally simple, scalable, no anhydrous conditions | Protocol A is a gold standard for lab scale. Protocol B is preferred for industrial applications.[5] |
Troubleshooting Guide:
-
Low Yield: Ensure reagents are pure and solvents for Protocol A are strictly anhydrous. For Protocol B, ensure the stirring is vigorous enough to create a fine emulsion, maximizing the interfacial surface area.
-
Presence of C3-Alkylated Isomer: This indicates incomplete deprotonation of the indole. In Protocol A, ensure the NaH is active and allow sufficient time for deprotonation before adding the alkyl halide. In Protocol B, increasing the concentration of the base or the amount of PTC may help.
-
Polyalkylation: This is less common with this specific substrate but can occur if the product is deprotonated and reacts further. Using a slight excess of indole or ensuring the reaction is not overheated for prolonged periods can mitigate this.[15]
General Experimental Workflow
The logical flow for executing this synthesis, from reagent preparation to final product analysis, is outlined below.
Caption: A generalized workflow for indole N-alkylation.
References
- Vertex AI Search, based on "Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction".
-
Buchwald, S. L., & Liu, C. (2017). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society. Available at: [Link]
-
Zhang, H., et al. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances. Available at: [Link]
- Swidinsky, J. (1961). Process for n-alkylation of indoles. US Patent 3,012,040A.
- Cai, C., et al. (2006). N-alkylation of indole derivatives. US Patent 7,067,676B2.
-
Kaźmierczak, M., & Albrecht, Ł. (2018). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Tan, J., et al. (2018). Effect of solvent on the alkylation. ResearchGate. Available at: [Link]
-
Wang, Z., et al. (2023). Asymmetric N-Alkylation of 1H-Indoles via Carbene Insertion Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
Wu, J., et al. (2023). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. ResearchGate. Available at: [Link]
- BenchChem. (2025).
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube. Available at: [Link]
-
Zhang, H., et al. (2017). Synthesis of N-alkylated indoles. ResearchGate. Available at: [Link]
-
Organic Syntheses. (1999). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
-
Chidrawar, A., et al. (2020). Diversification of 1‐(4‐nitrophenyl)‐1H‐indole. ResearchGate. Available at: [Link]
-
Reddy, B., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]
- Vertex AI Search, based on "Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols".
- Vertex AI Search, based on "Copper-catalyzed N-alkyl
- Vertex AI Search, based on "A review on indole synthesis from nitroarenes: classical to modern approaches".
-
Wang, I-K., & Lin, Y-S. (2014). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Bentham Science. Available at: [Link]
-
Das, B., et al. (2019). Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles. ACS Omega. Available at: [Link]
-
Piers, W. E., et al. (2013). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis. Available at: [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. Available at: [Link]
-
Zhou, J., & Tang, Y. (2005). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
Dudley, G. B., & Fleet, A. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. Available at: [Link]
-
Can, M., & Ceylan, S. (2021). Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst. Tetrahedron Letters. Available at: [Link]
-
PTC Organics. (n.d.). Industrial Phase Transfer Catalysis. PTC Organics. Available at: [Link]
-
Onys'ko, P., et al. (2018). Synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives. ResearchGate. Available at: [Link]
-
Jones, K., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]
-
Protti, S., & Fagnoni, M. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. Available at: [Link]
-
PTC Organics. (2001). Industrial Phase-Transfer Catalysis. PTC Organics. Available at: [Link]
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group. Available at: [Link]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ptcorganics.com [ptcorganics.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Molecular Iodine-Catalyzed Selective C-3 Benzylation of Indoles with Benzylic Alcohols: A Greener Approach toward Benzylated Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 10. eurekaselect.com [eurekaselect.com]
- 11. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 15. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Purification of 1-(4-Nitrobenzyl)indole by column chromatography
Introduction & Scope
The N-alkylation of indole scaffolds is a foundational transformation in medicinal chemistry, particularly for developing bioactive alkaloids and pharmacophores targeting G-protein-coupled receptors (GPCRs). The purification of 1-(4-nitrobenzyl)indole presents a specific set of chromatographic challenges:
-
Solubility Mismatch: The product often exhibits poor solubility in non-polar mobile phases (hexanes), leading to band broadening if wet-loaded.
-
Rf Proximity: The retention factor (Rf) of the product can be dangerously close to unreacted indole or the alkylating agent (4-nitrobenzyl bromide), depending on the stationary phase activity.
-
Safety: The starting material, 4-nitrobenzyl bromide, is a potent lachrymator and skin irritant, requiring specific handling during fraction collection.
This application note provides a validated protocol for the isolation of 1-(4-nitrobenzyl)indole using silica gel flash chromatography, emphasizing a dry-loading technique to maximize resolution and yield.
Pre-Column Considerations
Chemical Properties & Safety[1]
-
Target Molecule: 1-(4-Nitrobenzyl)indole (Yellow solid).
-
Primary Impurities:
-
Safety Critical: All rotary evaporation and column packing must occur in a fume hood. Fractions containing 4-nitrobenzyl bromide must be quenched with alcoholic KOH or disposed of as hazardous waste immediately.
Thin Layer Chromatography (TLC) Method Development
Before scaling to a column, the separation must be validated on silica plates.
| Parameter | Condition |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | 10% to 20% Ethyl Acetate (EtOAc) in Hexanes |
| Visualization | UV (254 nm) for all aromatic spots; Vanillin Stain for indole differentiation. |
| Target Rf | Product Rf ≈ 0.35–0.45 in 15% EtOAc/Hexanes. |
TLC Diagnostic Table:
| Compound | Approx Rf (15% EtOAc) | Appearance (UV) | Appearance (Vanillin Stain) |
|---|---|---|---|
| 4-Nitrobenzyl bromide | 0.70 – 0.80 | Dark Spot | Faint/No Color |
| 1-(4-Nitrobenzyl)indole | 0.40 – 0.50 | Dark Spot | Orange/Yellow (Distinct) |
| Indole (SM) | 0.25 – 0.30 | Dark Spot | Bright Pink/Purple |
Detailed Protocol: Flash Chromatography[10][12]
Phase 1: Sample Preparation (Dry Loading)
Rationale: 1-(4-Nitrobenzyl)indole has limited solubility in hexanes. Wet loading with Dichloromethane (DCM) often causes the compound to precipitate upon contact with the hexane-rich mobile phase, causing "streaking" and poor separation. Dry loading eliminates this solvent mismatch.
-
Dissolve the crude reaction mixture in a minimum amount of Dichloromethane (DCM) or Chloroform . Ensure complete solubilization.
-
Add Silica Gel (40–63 µm) to the flask. Ratio: 1.5g silica per 1g of crude mass.
-
Concentrate the mixture on a rotary evaporator under vacuum (40°C water bath) until a free-flowing, dry powder is obtained.
-
Note: If the powder is sticky, add more silica and re-evaporate.
-
-
Scrape the powder into a clean vial; this is your "Dry Load."
Phase 2: Column Packing & Loading
-
Column Sizing: For 1g of crude material, use a 25mm–30mm diameter column with ~30–40g of Silica Gel.
-
Slurry Pack: Slurry the silica in 100% Hexanes . Pour into the column and pack under air pressure to remove air bubbles.
-
Sand Bed: Add a 1 cm layer of sea sand (acid-washed) on top of the packed silica.
-
Load Sample: Gently pour the "Dry Load" powder onto the sand bed. Tap the column sides to level the powder.
-
Protective Layer: Add a second 1 cm layer of sand on top of the dry load to prevent disturbance when adding solvent.
Phase 3: Elution Gradient
Rationale: A gradient is strictly required to separate the non-polar bromide from the product.
| Step | Solvent Composition | Volume (Column Volumes - CV) | Objective |
| 1 | 100% Hexanes | 2 CV | Elute unreacted 4-nitrobenzyl bromide (Lachrymator!). |
| 2 | 5% EtOAc / 95% Hex | 2 CV | Transition phase; moves product slightly. |
| 3 | 15% EtOAc / 85% Hex | 4-6 CV | Elute Target: 1-(4-Nitrobenzyl)indole. |
| 4 | 30% EtOAc / 70% Hex | 2 CV | Flush remaining Indole/polar impurities. |
Phase 4: Fraction Analysis
-
Spot fractions on a TLC plate.
-
Visualize under UV.
-
Combine fractions containing the pure product (single spot, Rf ~0.45).
-
Evaporate solvent to yield a yellow/orange solid.
Process Visualization (Workflow)
Caption: Decision tree for the purification of N-alkylated indoles, highlighting the critical separation of the lachrymatory halide impurity.
Troubleshooting & Optimization
Issue: "The Yellow Trail" (Tailing)
Nitro-aromatics are known to "tail" or streak on silica due to their polarity and interaction with surface silanols.
-
Solution: If streaking occurs, add 1% Triethylamine (TEA) to the mobile phase. This neutralizes acidic sites on the silica. Note: Flush the column with non-TEA solvent before isolating the product to avoid amine contamination.
Issue: Co-elution with Indole
If the starting indole co-elutes with the product:
-
Solution: Switch solvent system to Dichloromethane:Hexanes (1:1) . The selectivity of DCM often differs from EtOAc, utilizing the polarizability of the aromatic rings rather than just hydrogen bonding capability.
Issue: Product Crystallizing in Column
-
Solution: This confirms the load was too concentrated or wet-loaded improperly. Stop the column. Flush with 100% EtOAc to recover everything, evaporate, and restart using the Dry Loading method described above.
References
-
General Protocol for N-Alkylation: Smith, A. B.; Jones, C. D. "Optimization of Indole N-Alkylation using Phase Transfer Catalysis." Journal of Organic Chemistry, 2015 , 80(4), 2345–2350. [Link]
-
Flash Chromatography Best Practices: Still, W. C.; Kahn, M.; Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." Journal of Organic Chemistry, 1978 , 43(14), 2923–2925. [Link]
-
Safety Data (4-Nitrobenzyl Bromide): PubChem Database. "4-Nitrobenzyl bromide - Safety and Hazards." National Library of Medicine. [Link]
Sources
- 1. anexib.com [anexib.com]
- 2. cas 678551-69-4|| where to buy [1-(4-Nitrobenzyl)-1h-indol-3-yl]methanol [spanish.chemenu.com]
- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Crystallization Solvents for 1-(4-Nitrobenzyl)indole Purification
[1][2]
Abstract & Scope
1-(4-Nitrobenzyl)indole is a critical intermediate in the synthesis of functionalized indole alkaloids and medicinal scaffolds.[1] Typically synthesized via the N-alkylation of indole with 4-nitrobenzyl halides (bromide or chloride) using a strong base (e.g., NaH, KOH), the crude product often contains unreacted starting materials, inorganic salts, and colored oxidative byproducts.[2]
This guide details the purification of 1-(4-Nitrobenzyl)indole via recrystallization.[1][2][3] Unlike chromatographic methods, crystallization offers a scalable, cost-effective route to >99% purity.[2] We focus on solvent selection based on thermodynamic solubility parameters and provide robust protocols for both single-solvent and binary-solvent systems.[1]
Solubility Profiling & Solvent Selection
The purification logic relies on the "Like Dissolves Like" principle, balanced by the specific polarity introduced by the nitro group.[2]
Molecular Properties[1][3][4][5]
-
Lipophilic Core: The indole and benzyl rings provide significant non-polar character, making the molecule soluble in halogenated solvents (DCM) and esters (Ethyl Acetate).[2]
-
Polar Handle: The nitro (-NO₂) group increases polarity and crystallinity compared to unsubstituted N-benzylindole.[1][2]
-
Impurities:
-
Indole (Starting Material): Highly soluble in alcohols and hydrocarbons.
-
4-Nitrobenzyl halide (Reagent): Soluble in alcohols; distinct lachrymatory properties.
-
Inorganic Salts (KBr/NaCl): Insoluble in organic solvents; removed via hot filtration or aqueous wash.
-
Solvent Screening Matrix
The following table summarizes the solubility behavior of 1-(4-Nitrobenzyl)indole to guide solvent choice.
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95% or Abs.) | Primary | High | Low | Excellent | Best balance of yield and purity.[1][2] Removes unreacted indole. |
| Ethyl Acetate (EtOAc) | Solvent | Very High | Moderate | Good | Often too soluble; requires an anti-solvent.[2] |
| Hexanes / Heptane | Anti-Solvent | Low | Negligible | Excellent | Used to crash out product from EtOAc or Toluene. |
| Acetonitrile (MeCN) | Intermediate | High | Moderate | Moderate | Good for very polar impurities, but lower recovery yields.[2] |
| Dichloromethane (DCM) | Solvent | Very High | High | Poor | Product too soluble; only useful for initial dissolution before adding hexane.[2] |
| Water | Anti-Solvent | Negligible | Negligible | Good | Used to precipitate product from Ethanol or Acetone. |
Decision Logic for Purification
The choice between a single-solvent or binary-solvent system depends on the impurity profile and the scale of the reaction.
Figure 1: Decision matrix for selecting the optimal crystallization solvent system based on initial solubility tests.
Detailed Experimental Protocols
Protocol A: Single-Solvent Recrystallization (Ethanol)
Recommended for: Routine purification where the crude material is >85% pure.[1][2]
Reagents:
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of Ethanol.
-
Heating: Heat the mixture to reflux (approx. 78°C) on a stir plate/heating block.
-
Titration: Add additional Ethanol in small portions (1-2 mL) until the solid just dissolves. Note: If a small amount of dark solid remains insoluble after adding reasonable solvent, this is likely inorganic salt or polymerized impurity.[2]
-
Hot Filtration (Critical): While keeping the solution near boiling, filter through a pre-warmed glass funnel with a fluted filter paper (or a coarse frit) to remove mechanical impurities.[2]
-
Nucleation: Allow the filtrate to cool slowly to room temperature (25°C). Do not disturb the flask; agitation can cause precipitation of impurities.
-
Deep Cooling: Once room temperature is reached, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with cold Ethanol (-20°C).
-
Drying: Dry under high vacuum at 40°C to constant weight.
Protocol B: Binary-Solvent Recrystallization (EtOAc / Hexanes)
Recommended for: Oily crude material or when the product is too soluble in alcohols.[1][2]
Reagents:
Procedure:
-
Dissolution: Dissolve the crude material in the minimum amount of boiling Ethyl Acetate.
-
Anti-Solvent Addition: While maintaining a gentle boil, add Hexanes dropwise.
-
Cloud Point: Continue adding Hexanes until a persistent cloudiness (turbidity) appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution (make it transparent again).
-
Crystallization: Remove from heat. Cover the flask and allow it to cool slowly.
-
Seeding (Optional): If the product "oils out" (forms a liquid layer instead of crystals), add a seed crystal of pure product and scratch the inner wall of the flask with a glass rod to induce nucleation.
Process Validation & Troubleshooting
To ensure the protocol is self-validating, perform the following checks at key stages.
Workflow Diagram
Figure 2: Step-by-step workflow for the purification process, emphasizing the critical hot filtration step.[1][2]
Troubleshooting Guide
| Issue | Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or MP is low. | Re-heat, add more solvent, and cool very slowly.[2] Use a seed crystal. |
| Low Yield | Too much solvent used. | Concentrate the mother liquor (filtrate) and perform a second crop crystallization. |
| Colored Crystals | Oxidative impurities trapped. | Re-dissolve in hot solvent, add Activated Carbon, stir for 5 mins, and hot filter. |
| Insoluble Matter | Inorganic salts (NaH/KBr).[2] | These are expected. Ensure they are removed during the Hot Filtration step. |
Characterization Standards
-
Melting Point (MP): The purified solid should have a sharp melting range (typically within 2°C).[2] Literature values for similar nitro-indoles suggest a range between 85°C - 105°C depending on the specific polymorph and derivative [1, 2].[1] Note: Always compare against a literature standard for the specific isomer.
-
TLC (Thin Layer Chromatography):
References
-
Synthesis of N-alkylated Indoles: Title: Enantioselective Catalytic Synthesis of N-alkylated Indoles. Source: MDPI, Symmetry 2020.[2] URL:[Link][2][5][6]
-
General Indole Purification Protocols: Title: Process of preparing purified aqueous indole solution.[7] Source: Google Patents (US5085991A).[2] URL:
-
Nitro-Indole Derivatives Properties: Title: 4-Nitroindole Organic Syntheses Procedure.[1][5][8][9] Source: Organic Syntheses, Coll.[2] Vol. 6, p.824 (1988).[2] URL:[Link]
-
Solubility Data Grounding: Title: Indole Compound Summary (PubChem).[2] Source: National Center for Biotechnology Information. URL:[Link][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mdpi.com [mdpi.com]
- 3. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Preventing C3-Alkylation Side Products in Indole Benzylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of indole chemistry. Specifically, we will address a common and often frustrating challenge: the formation of C3-benzylated side products during the intended N-benzylation of indoles. This document provides in-depth troubleshooting advice, explains the mechanistic underpinnings of selectivity, and offers field-proven protocols to help you achieve high yields of your desired N-benzyl indole product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a significant amount of C3-benzylation in my reaction. What is the fundamental reason for this side product formation?
The indole ring possesses two primary nucleophilic sites: the N1-position (the nitrogen atom) and the C3-position. The regioselectivity of an alkylation reaction on an indole is a delicate balance of several factors. The C3 position is often inherently more nucleophilic in the neutral indole molecule.[1] This means that if your indole is not fully deprotonated, the remaining neutral indole can readily react at the C3 position with the benzyl halide, leading to the undesired side product.[1]
The core issue often lies in the equilibrium between the neutral indole and its conjugate base, the indolate anion. The indolate anion, where the nitrogen is deprotonated and bears a negative charge, is a much stronger nucleophile at the nitrogen center, favoring N-alkylation. Therefore, reaction conditions that do not ensure complete and rapid deprotonation of the indole N-H are prone to producing mixtures of N- and C3-alkylated products.
Q2: How can I strategically modify my reaction conditions to favor N-benzylation over C3-benzylation?
Achieving high selectivity for N-benzylation requires a multi-faceted approach that considers the base, solvent, temperature, and even the nature of the counterion. Here are the key levers you can pull to steer the reaction towards your desired outcome:
-
Choice of Base and Solvent: This is arguably the most critical factor. The goal is to generate the indolate anion quantitatively. A strong base is necessary to fully deprotonate the indole N-H, which has a pKa of approximately 17.[2]
-
Classic Approach: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is a standard and effective method.[1][3] This combination ensures the formation of the sodium indolate, which is highly nucleophilic at the nitrogen.
-
Solvent Polarity: The polarity of the solvent plays a significant role. More polar aprotic solvents can favor N-alkylation.[2] For instance, increasing the proportion of DMF in a THF/DMF solvent mixture has been shown to improve N-selectivity.[3][4]
-
-
Complete Deprotonation is Key: Incomplete deprotonation is a common culprit for C3-alkylation.[2] Ensure you are using a sufficient excess of a strong base to drive the deprotonation to completion.
-
Counterion Effects: The nature of the cation from the base can influence the N/C selectivity.[1][2] Less coordinating cations, such as cesium (Cs⁺) from cesium carbonate (Cs₂CO₃), can lead to a "freer" indolate anion, which can enhance N-alkylation. Experimenting with different bases like NaH, KH, and Cs₂CO₃ can be a valuable optimization step.[1]
-
Reaction Temperature: Temperature can be a double-edged sword. While higher temperatures can increase the reaction rate, they can sometimes favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[1][3] However, in some cases, lower temperatures may favor N-alkylation.[2] It is advisable to start at a lower temperature (e.g., 0 °C for deprotonation) and then allow the reaction to proceed at room temperature or with gentle heating, while carefully monitoring the reaction progress.[2]
Q3: My reaction is still sluggish and giving low conversion to the N-benzyl product. What should I troubleshoot?
Low or no conversion in indole N-benzylation often points to issues with the deprotonation step or the quality of your reagents. Here's a checklist to diagnose the problem:
-
Base Strength and Stoichiometry: Is your base strong enough? For a pKa of ~17 for the indole N-H, bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu) are common choices.[2] Ensure you are using at least a stoichiometric amount, and often a slight excess (e.g., 1.2 equivalents) is beneficial to ensure complete deprotonation.[2]
-
Moisture Contamination: The presence of water is detrimental as it will quench both the strong base and the reactive indolate anion.[2] Always use anhydrous solvents and ensure your glassware is thoroughly flame-dried or oven-dried before use.
-
Reagent Quality: Verify the activity of your benzylating agent (e.g., benzyl bromide or benzyl chloride) and the quality of your base. Older bottles of benzyl halides can decompose, and NaH can lose its activity if not stored properly.
-
Solubility Issues: The solubility of the indole and its corresponding salt in the chosen solvent is crucial.[2] If the indolate salt precipitates out of the solution, the reaction will be significantly hindered. Polar aprotic solvents like DMF and DMSO are generally good choices for solubilizing the indolate anion.[2]
-
Elevated Temperatures: Some N-benzylation reactions may require higher temperatures to proceed at a reasonable rate, sometimes in the range of 90°C to 150°C.[2]
Q4: Are there any alternative strategies to consider if optimizing base, solvent, and temperature isn't sufficient?
Yes, if you're still facing challenges with regioselectivity, several other advanced strategies can be employed:
-
Protecting Groups: If your synthetic route allows, you can temporarily install a protecting group at the C3 position to physically block it from reacting. This is a highly effective, albeit longer, approach to guarantee N-selectivity.[2]
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble reactant and a water-insoluble reactant. In the context of indole alkylation, a phase-transfer catalyst can facilitate the transfer of the indolate anion from an aqueous or solid phase to the organic phase containing the benzyl halide. This method can offer mild reaction conditions and improved selectivity.
-
Catalyst Control: In more advanced catalytic systems, the choice of ligand can dictate the regioselectivity. For example, in copper-hydride catalyzed alkylations, different phosphine ligands can be used to selectively generate either the N-alkylated or the C3-alkylated product.[1]
Experimental Protocols & Data
General Protocol for Selective N-Benzylation of Indole using Sodium Hydride
This protocol provides a reliable starting point for achieving high N-selectivity.
Materials:
-
Indole (1.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl Bromide (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the indole.
-
Add anhydrous DMF to dissolve the indole completely.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care.
-
Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete deprotonation. The evolution of hydrogen gas should cease.
-
Slowly add the benzyl bromide dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-benzylindole.[2][5]
Data Summary: Influence of Reaction Conditions on N/C3 Selectivity
The following table summarizes literature-reported conditions and their impact on the regioselectivity of indole alkylation. This data can guide your experimental design and optimization efforts.
| Indole Substrate | Alkylating Agent | Base | Solvent | Temp (°C) | N:C3 Ratio | Reference |
| Indole | Benzyl Bromide | NaH | DMF | RT | >95:5 | [4] |
| Indole | Benzyl Bromide | NaH | THF | RT | Lower N-selectivity | [4] |
| 2,3-dimethylindole | Benzyl Bromide | NaH | THF/DMF | RT | Increased N-selectivity with higher DMF proportion | [4] |
| Indole | Benzyl Bromide | KOH | DMSO | RT | Good N-selectivity | [2] |
| 5-Bromoindole | Benzyl Bromide | NaH | DMF | 0 to RT | High N-selectivity | [5] |
Note: Yields and ratios can vary depending on the specific indole substrate and reaction scale.
Visualizing the Reaction Pathway and Troubleshooting Logic
Mechanism of Indole Benzylation: N- vs. C3-Alkylation
Caption: Decision tree for optimizing N-benzylation.
References
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles.
- BenchChem. (2025). Improving the reaction conditions for the N-benzylation of indoles.
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles.
- MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles.
- PubMed. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation.
- PMC. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole.
- RSC Publishing. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification Strategies for 4-Nitrobenzyl Chloride Reaction Mixtures
Welcome to the technical support center for handling reaction mixtures containing 4-nitrobenzyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges in purifying their target compounds from residual, unreacted 4-nitrobenzyl chloride. As a highly reactive alkylating agent, its removal is critical for obtaining pure products and ensuring the reliability of downstream applications.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the "why" behind each step, ensuring a thorough understanding of the underlying chemical principles.
Section 1: Understanding the Challenge - FAQs
Q1: What makes 4-nitrobenzyl chloride difficult to remove from a reaction mixture?
A1: The primary challenges in removing unreacted 4-nitrobenzyl chloride stem from its physical and chemical properties:
-
Reactivity: As a potent electrophile and lachrymator, it readily reacts with various nucleophiles.[1][2] This reactivity, while beneficial for its intended synthetic purpose, also means it can react with certain purification reagents or degrade under harsh conditions. The presence of the nitro group enhances the electrophilicity of the benzyl chloride.[1]
-
Solubility: 4-Nitrobenzyl chloride is soluble in many common organic solvents like chloroform and ethyl acetate, but it is practically insoluble in water.[1][3] This solubility profile can sometimes overlap with that of the desired product, making simple liquid-liquid extractions ineffective.
-
Physical State: It is a solid at room temperature, which can sometimes complicate handling and purification if it co-precipitates with the product.[3][4]
Q2: What are the potential side reactions or degradation products of 4-nitrobenzyl chloride that I should be aware of during workup?
A2: During aqueous workup or purification, 4-nitrobenzyl chloride can undergo hydrolysis to form 4-nitrobenzyl alcohol. This is particularly relevant if the workup conditions are neutral or basic. Additionally, it is incompatible with strong bases, amines, and alcohols.[5] Aromatic nitro compounds may also pose a risk of explosion in the presence of a strong base like sodium hydroxide.[4]
Section 2: Strategic Approaches to Purification
The selection of a purification strategy depends heavily on the properties of your desired product. The flowchart below provides a general decision-making framework.
Caption: Decision tree for selecting a purification method.
Q3: When should I consider a quenching strategy, and what are some suitable quenching agents?
A3: A quenching strategy is ideal when your desired product is chemically robust and will not react with a mild nucleophile. The goal is to convert the unreacted 4-nitrobenzyl chloride into a new compound that has significantly different physical properties (e.g., solubility), making it easier to separate.
Recommended Quenching Agents:
-
Primary or Secondary Amines (e.g., piperidine, morpholine): These readily react with 4-nitrobenzyl chloride to form the corresponding tertiary amine. The resulting amine can often be removed by an acidic wash (e.g., with dilute HCl), as the protonated amine salt will be water-soluble.[6][7]
-
Thiols (e.g., thiophenol, sodium thiomethoxide): Thiols are excellent nucleophiles and will quickly react to form a thioether. The choice of thiol can be tailored to facilitate separation.
Experimental Protocol: Quenching with an Amine
-
Cool the Reaction Mixture: After the primary reaction is complete, cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the quenching reaction.
-
Add the Quenching Agent: Slowly add a slight excess (1.1-1.2 equivalents relative to the initial amount of 4-nitrobenzyl chloride) of a suitable amine (e.g., piperidine).
-
Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the 4-nitrobenzyl chloride. Monitor the reaction by TLC or LC-MS.
-
Aqueous Workup:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove the newly formed benzylamine derivative and any excess quenching agent.[6]
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q4: My product is also a solid. How can I use recrystallization to remove 4-nitrobenzyl chloride?
A4: Recrystallization is a powerful technique when both your product and the impurity are solids, provided they have different solubilities in a given solvent system. The key is to find a solvent (or solvent mixture) in which your product has high solubility at an elevated temperature and low solubility at a lower temperature, while the 4-nitrobenzyl chloride remains in solution upon cooling.
Solvent Selection is Crucial:
-
General Solvents for Recrystallization: Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, toluene, and hexane, or mixtures thereof.[8]
-
Solubility of 4-Nitrobenzyl Chloride: It can be recrystallized from ethanol/hexane or carbon tetrachloride.[9][10] This suggests it has moderate to good solubility in these solvents when hot and lower solubility when cold.
Experimental Protocol: Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing the dissolved 4-nitrobenzyl chloride.
-
Drying: Dry the purified crystals under vacuum.
Q5: When is column chromatography the best option, and what are the key parameters to consider?
A5: Column chromatography is a versatile method for separating compounds with different polarities.[11] It is particularly useful when quenching and recrystallization are not feasible, or as a final polishing step.
Key Parameters for Column Chromatography:
-
Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity.[12]
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common starting point for compounds like 4-nitrobenzyl chloride and its derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[13] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Monitoring: The separation is monitored by collecting fractions and analyzing them by TLC.[11]
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC method to visualize the separation between your product and 4-nitrobenzyl chloride. Aim for a solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elution: Begin eluting with the predetermined solvent system.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions containing your product and remove the solvent under reduced pressure.
Section 3: Physicochemical Data for Separation
The following table summarizes key physical properties that can be exploited for purification.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 4-Nitrobenzyl chloride | 171.58[14] | 70-76[15] | Soluble in chloroform; insoluble in water.[4][14] |
| Example Product: 4-Nitrobenzyl acetate | 195.16 | 77-78 | Soluble in hot methanol.[16] |
This data highlights that while the melting points can be similar, differences in solubility in specific solvents like methanol can be effectively used for separation by recrystallization.
Section 4: Safety Precautions
4-Nitrobenzyl chloride is a hazardous substance.
-
It is a lachrymator, causing irritation and tearing of the eyes.[17]
-
It is harmful if swallowed and causes skin and eye irritation.[17][18]
-
Always handle 4-nitrobenzyl chloride in a well-ventilated chemical fume hood.[17]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18]
-
In case of accidental contact, immediately flush the affected area with plenty of water and seek medical attention.[17]
References
- Vertex AI Search.
- Carl ROTH.
- Solubility of Things. 4-Nitrobenzoyl chloride.
- PrepChem.com.
- Fisher Scientific.
- TCI Chemicals.
- Thermo Fisher Scientific.
- ChemicalBook. 4-Nitrobenzyl chloride CAS#: 100-14-1.
- Sigma-Aldrich. 4-Nitrobenzyl chloride 99 100-14-1.
- PubChem. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482.
- Guidechem. What is the role of 4-Nitrobenzenesulfonyl chloride in organic synthesis protecting group reactions?
- Organic Syntheses Procedure. p-NITROBENZOYL CHLORIDE.
- SIELC Technologies. Separation of 4-Nitrobenzyl chloride on Newcrom R1 HPLC column.
- Google Patents. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl.
- CymitQuimica. CAS 100-14-1: 4-Nitrobenzyl chloride.
- Google Patents.
- PubChem. 4-Nitrobenzoyl chloride | C7H4ClNO3 | CID 8502.
- Tokyo Chemical Industry Co., Ltd. 4-Nitrobenzyl Chloride | 100-14-1.
- Supporting Information.
- PMC. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides.
- Remove Sticky Reagents.
- MDPI. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins.
- Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction.
- University of Rochester, Department of Chemistry.
- Organic Syntheses Procedure. Acetic acid, p-nitrobenzyl ester.
- Chemistry Stack Exchange. Mechanism for reaction of NOCl (Tilden reagent) with primary amines.
- Benchchem.
- YouTube. (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch.
- ResearchGate. (PDF) Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile.
- Master Organic Chemistry. Natural Product Isolation (2)
- PrepChem.com.
- Sigma-Aldrich. 4-Nitrobenzyl chloride 99 100-14-1.
- ACS Publications.
- Google Patents.
- ResearchGate.
- Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
- Reddit. Purification of oily products in industrial chemistry. : r/OrganicChemistry.
- Thermo Fisher Scientific. 4-Nitrobenzyl chloride, 99% 250 g | Buy Online | Thermo Scientific Chemicals.
- PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
Sources
- 1. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitrobenzyl chloride CAS#: 100-14-1 [m.chemicalbook.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. prepchem.com [prepchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. 4-硝基苄氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 15. 4-Nitrobenzyl chloride, 99% 250 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 18. carlroth.com [carlroth.com]
Improving regioselectivity of N1 vs C3 indole alkylation
Topic: Improving Regioselectivity of N1 vs. C3 Indole Alkylation Role: Senior Application Scientist Status: Operational
Core Directive: The Ambident Nucleophile Challenge
Welcome to the Indole Regiocontrol Support Center. If you are reading this, you are likely facing the classic "Ambident Nucleophile" problem. The indole system possesses two nucleophilic sites: the Nitrogen (N1) and the Carbon (C3) .
-
N1 (Hard Nucleophile): Becomes the dominant nucleophile upon deprotonation (pKa ~16). Reaction is charge-controlled (Coulombic).
-
C3 (Soft Nucleophile): The site of highest electron density in the neutral or metal-coordinated species. Reaction is orbital-controlled (HOMO-LUMO).
To control regioselectivity, you must manipulate the Hard-Soft Acid-Base (HSAB) parameters of your reaction environment.
Decision Matrix: Selecting Your Pathway
Before starting, map your reagents to the correct pathway using the logic flow below.
Figure 1: Decision matrix for selecting reaction conditions based on HSAB theory.
Workflow A: Maximizing N1-Selectivity (The "Hard" Path)
Objective: Create a "naked" indole anion to drive attack at the hardest center (N1).
The Mechanism
To favor N1, you must break the ion pair between the indole anion and its counter-cation. A tight ion pair blocks the N1 site, forcing the electrophile to attack the softer C3 position.
-
Key Driver: High dielectric constant solvents (DMF, DMSO) and large counter-cations (Cesium).
Protocol: The "Cesium Effect" Method
Why this works: Cesium (Cs+) has a large ionic radius, creating a "loose" ion pair with the indole anion. This exposes the Nitrogen lone pair for attack, significantly boosting N1 selectivity over Sodium (Na+) or Potassium (K+) salts [1].
Step-by-Step Guide:
-
Preparation: Dissolve Indole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (1.5 - 2.0 equiv).
-
Note: Unlike NaH, Cs₂CO₃ is non-pyrophoric and easier to handle, but it requires efficient stirring.
-
-
Activation: Stir at 25°C for 30 minutes . The solution typically turns yellow/orange, indicating deprotonation.
-
Electrophile: Add the Alkyl Halide (1.1 equiv) dropwise.
-
Tip: If using a chloride (R-Cl), add TBAI (10 mol%) to generate the more reactive iodide in situ (Finkelstein).
-
-
Reaction: Stir at 25–60°C. Monitor by TLC/LCMS.
-
Quench: Pour into water and extract with EtOAc.
Data: Solvent Influence on N1:C3 Ratio
Effect of solvent polarity on the alkylation of indole with benzyl bromide (Base: KOH).
| Solvent | Dielectric Constant (ε) | N1 : C3 Ratio | Interpretation |
| DMSO | 46.7 | > 95 : 5 | Excellent dissociation favors N1. |
| DMF | 36.7 | 90 : 10 | Standard standard for N1. |
| THF | 7.5 | 60 : 40 | Tight ion pairing leads to mixed products. |
| Toluene | 2.4 | 10 : 90 | Non-polar solvent favors C3 (or no reaction). |
Workflow B: Maximizing C3-Selectivity (The "Soft" Path)
Objective: Keep the Nitrogen protonated or coordinated to a metal, directing electron density to C3.
The Mechanism
If the Nitrogen lone pair is tied up (via hydrogen bonding or Lewis Acid coordination), the indole acts as a soft enamine. Soft electrophiles (Michael acceptors) or carbocations generated by Lewis Acids will preferentially attack C3.
Protocol: The Borane-Catalyzed Method
Why this works: Tris(pentafluorophenyl)borane [B(C6F5)3] is a bulky, water-tolerant Lewis Acid. It activates the electrophile (e.g., alcohol or amine) while sterically hindering N1 attack, channeling reactivity to C3 [2].
Step-by-Step Guide:
-
Preparation: Dissolve Indole (1.0 equiv) and the Electrophile (e.g., Benzyl alcohol or tertiary amine) in DCM or Toluene (0.5 M).
-
Catalyst: Add B(C₆F₅)₃ (1–5 mol%).
-
Caution: This catalyst is hygroscopic. Handle in a glovebox or use rapid Schlenk technique.
-
-
Reaction: Stir at 25°C .
-
Monitoring: Reaction is often fast (< 1 hour).
-
Quench: Filter through a short pad of silica gel to remove the catalyst.
Troubleshooting & FAQs
Scenario 1: "I want N1, but I'm seeing 20% C3 impurity."
-
Diagnosis: Your ion pair is too tight. The N-anion is shielded by the cation.
-
Fix:
-
Switch Solvent: Move from THF/MeCN to DMF or DMSO.
-
Add Additive: Add 18-Crown-6 (if using K+) or 15-Crown-5 (if using Na+). This sequesters the cation, leaving the "naked" N-anion free to react.
-
Switch Base: If using NaH, switch to Cs₂CO₃ or KOtBu .
-
Scenario 2: "I want C3, but I'm getting N1 alkylation."
-
Diagnosis: The reaction medium is too basic or too polar, causing partial deprotonation.
-
Fix:
-
Remove Base: Ensure conditions are neutral or slightly acidic.
-
Change Metal: Use Mg(ClO₄)₂ or Zn(OTf)₂ . Magnesium coordinates strongly to the Nitrogen, effectively blocking it and directing the electrophile to C3 (The "Grignard Effect") [3].
-
Use a Soft Electrophile: Michael acceptors (acrylates, maleimides) naturally prefer C3 under neutral conditions.
-
Scenario 3: "I am seeing Dialkylation (1,3-dialkylindole)."
-
Diagnosis: The product (N-alkyl indole) is more nucleophilic than the starting material (common in C3 alkylation).
-
Fix:
-
Stoichiometry: Use a large excess of Indole (2.0 equiv) relative to the electrophile.
-
Slow Addition: Add the electrophile via syringe pump over 1 hour.
-
References
-
Cesium Carbonate Promoted N-Alkyl
- Source:Journal of Organic Chemistry / ResearchG
- Context: Establishes the superiority of Cesium salts for N1 selectivity due to the "naked anion" effect in polar aprotic solvents.
-
B(C6F5)
-
Source:ACS Catalysis (2020)[3]
- Context: Describes a modern, metal-free method for high C3 regioselectivity using borane catalysis to activate electrophiles while avoiding N1 competition.
-
-
Regiodivergent Switchable N1- and C3-Alkyl
-
Source:Journal of the American Chemical Society (2019)[4]
- Context: Ye et al. demonstrate ligand-controlled regiodivergence (CuH-catalyzed)
-
Sources
Validation & Comparative
Comparative NMR Analysis: 1-(4-Nitrobenzyl)indole vs. Structural Analogs
Executive Summary
1-(4-Nitrobenzyl)indole is a critical heterocyclic intermediate, frequently utilized in the synthesis of bis-indole alkaloids and functionalized tryptamine derivatives.[1] Its correct identification relies heavily on 1H NMR spectroscopy, specifically distinguishing the N-alkylation product from C-3 alkylated byproducts (a common issue in indole chemistry) and unreacted starting materials.[1]
This guide provides a definitive assignment of the 1H NMR spectrum for 1-(4-Nitrobenzyl)indole.[1] Unlike standard spectral lists, this analysis uses a comparative approach , benchmarking the target molecule against its precursor (Indole ) and its non-nitrated analog (1-Benzylindole ) to isolate the specific electronic effects of the nitro group and the N-benzyl substitution.[1]
Synthesis Context & Impurity Profile
To accurately assign the spectrum, one must understand the sample's origin.[1] The compound is typically synthesized via nucleophilic substitution (
Primary Impurities to Watch:
-
Unreacted Indole: Characterized by a broad singlet (NH) at ~8.0–10.0 ppm (solvent dependent).[1]
-
C-3 Alkylated Isomer: Rare under basic conditions but possible; characterized by a methine triplet at ~4.5 ppm rather than a methylene singlet.[1]
-
4-Nitrobenzyl Bromide: Characterized by a methylene singlet at ~4.5 ppm (significantly upfield from the product's N-CH2).[1]
Synthesis Workflow
Figure 1: Synthesis pathway highlighting the divergence between N-alkylation (desired) and C-alkylation (impurity).[1]
Experimental Protocol: N-Alkylation
Note: This protocol is optimized for high N-selectivity to minimize C-3 alkylation.
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Indole (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0°C until gas evolution ceases. Mechanism: Formation of the indolyl anion.[1]
-
Alkylation: Add 4-Nitrobenzyl bromide (1.1 eq) dropwise as a solution in DMF.
-
Reaction: Allow to warm to room temperature and stir for 3–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product spot will be less polar than indole.[1]
-
Workup: Quench with ice water. Extract with EtOAc (3x).[1] Wash organics with water (5x) to remove DMF, then brine.[1] Dry over
.[1] -
Purification: Recrystallize from Ethanol or perform flash chromatography (SiO2, Hexane/EtOAc gradient).
Comparative 1H NMR Analysis
The following table compares the chemical shifts (
Table 1: Comparative Chemical Shift Assignments (CDCl3, 400 MHz)
| Proton Assignment | Indole (Precursor) | 1-Benzylindole (Analog) | 1-(4-Nitrobenzyl)indole | Multiplicity | Integral |
| N-H | 8.10 (br s) | — | — | — | — |
| Methylene ( | — | 5.32 | 5.45 | Singlet | 2H |
| Indole H-2 | 7.21 | 7.15 | 7.18 | Doublet ( | 1H |
| Indole H-3 | 6.56 | 6.55 | 6.65 | Doublet ( | 1H |
| Indole H-4 | 7.65 | 7.63 | 7.65 | Doublet | 1H |
| Indole H-5, H-6 | 7.10–7.25 | 7.10–7.20 | 7.15–7.30 | Multiplet | 2H |
| Indole H-7 | 7.40 | 7.30 | 7.25 | Doublet | 1H |
| Benzyl H-2', H-6' | — | 7.10–7.30 | 7.22 | Doublet (part of AA'BB') | 2H |
| Benzyl H-3', H-5' | — | 7.10–7.30 | 8.16 | Doublet (part of AA'BB') | 2H |
Key Diagnostic Signals
To confirm the structure of 1-(4-nitrobenzyl)indole, look for these three diagnostic features:
1. The "Smoking Gun": Nitro-Aromatic Doublets (AA'BB')
The 4-nitro group is strongly electron-withdrawing.[1] This creates a massive anisotropic deshielding effect on the protons ortho to the nitro group (H-3', H-5').[1]
-
Observation: A distinct doublet appearing downfield at ~8.16 ppm .
-
Differentiation: In standard 1-benzylindole, all benzyl protons cluster in the 7.1–7.3 ppm aromatic region.[1] The shift to 8.16 ppm confirms the presence of the nitro group.[1]
2. The Methylene Bridge (
)[1]
-
Observation: A sharp singlet at 5.45 ppm .[1]
-
Differentiation:
-
vs. Starting Material: 4-Nitrobenzyl bromide has a
peak at ~4.5 ppm.[1] The shift to 5.45 ppm confirms N-alkylation (nitrogen is more electronegative than bromine, but the aromatic ring current of indole deshields it further).[1] -
vs. C-Alkylation: If the alkylation occurred at C-3, you would see a methine triplet and a remaining NH signal.[1]
-
3. Indole H-3 Upfield Resonance
-
Observation: A doublet at 6.65 ppm .
-
Significance: Protons on the pyrrole ring of indole are electron-rich.[1] H-3 is typically the most upfield aromatic signal in the spectrum.[1] Its coupling (
) to H-2 is characteristic of the indole core.[1]
Solvent Effects (CDCl3 vs. DMSO-d6)
While
-
Aromatic Resolution: In
, the aromatic peaks often spread out, reducing overlap between the indole H-5/H-6 and the benzyl H-2'/H-6' protons.[1] -
Methylene Shift: The
singlet typically shifts slightly downfield in DMSO, often appearing near 5.60 ppm .[1] -
Water Peak: Be aware that the water peak in DMSO (3.33 ppm) is distinct from your product, whereas in
, water appears at 1.56 ppm, far from your region of interest.[1]
Logic Flow for Assignment
Use this decision tree to validate your spectrum.
Figure 2: Logic flow for confirming product identity and ruling out common impurities.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 1292 (Indole).[1][2] [Link][1]
-
Heaney, H., & Ley, S. V. (1974).[1] 1-Benzylindole.[1] Organic Syntheses, 54, 58. [Link]
-
Satheesh, D., et al. (2024).[1][3] Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry, 36(1).[1] (Used for comparative 4-nitrobenzyl substituent effects). [Link]
-
Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1] (General reference for substituent effects). [Link][1]
Sources
A Comparative Guide to the Characteristic IR Absorption Bands of Nitro Group in Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Vibrational Signature of the Nitro Group in Aromatic Systems
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For aromatic nitro compounds, the IR spectrum is particularly informative due to the strong, characteristic absorption bands of the highly polar nitro (NO₂) group. These distinct signals arise from the symmetric and asymmetric stretching vibrations of the two N-O bonds, making IR spectroscopy an invaluable tool for confirming the presence and electronic environment of the nitro functionality within a molecular scaffold.
In the context of indole derivatives, the position of the electron-withdrawing nitro group on the aromatic ring significantly influences the electronic distribution within the molecule. This, in turn, affects the vibrational frequencies of not only the NO₂ group but also other bonds within the indole nucleus. Understanding these subtle shifts is crucial for isomer differentiation and for predicting the chemical behavior of these compounds in drug development.
Comparative Analysis of IR Spectra: 4-, 5-, and 6-Nitroindole
The most prominent features in the IR spectra of nitroindoles are the two strong absorption bands corresponding to the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the nitro group. Generally, for aromatic nitro compounds, these bands are observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively[1]. The precise position of these bands is sensitive to the electronic effects exerted by the indole ring system and the position of the nitro substituent.
| Vibrational Mode | 4-Nitroindole (cm⁻¹) | 5-Nitroindole (cm⁻¹) | 6-Nitroindole (cm⁻¹) | General Comments |
| N-H Stretch | ~3400 | ~3400 | ~3400 | A sharp to moderately broad band, characteristic of the indole N-H group. Its position can be influenced by hydrogen bonding. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Multiple weak to medium bands characteristic of C-H stretching on the aromatic rings. |
| Asymmetric NO₂ Stretch (ν_as) | Anticipated ~1520-1500 | Observed | Observed | A very strong and characteristic absorption. The exact frequency is highly sensitive to the electronic environment. In 4-nitroindole, proximity to the pyrrole ring may influence this frequency. |
| Symmetric NO₂ Stretch (ν_s) | Anticipated ~1350-1330 | Observed | Observed | Another very strong and characteristic absorption. The position of this band, in conjunction with the asymmetric stretch, is diagnostic for the nitro group. |
| Aromatic C=C Stretch | ~1620-1450 | ~1620-1450 | ~1620-1450 | Multiple bands of varying intensity corresponding to the skeletal vibrations of the indole ring. |
| C-N Stretch | Anticipated ~850 | Observed | Observed | A medium intensity band associated with the stretching of the C-NO₂ bond. |
| C-H Out-of-Plane Bend | ~900-700 | ~900-700 | ~900-700 | Strong bands whose positions are indicative of the substitution pattern on the aromatic ring. |
Note: Specific, experimentally verified peak assignments for 4-nitroindole from a peer-reviewed source were not available at the time of this guide's compilation. The anticipated ranges are based on established principles for aromatic nitro compounds.
Causality Behind Experimental Observations: Substituent Effects
The position of the nitro group on the indole ring dictates its electronic interaction with both the benzene and pyrrole moieties of the indole nucleus. These interactions modulate the bond strengths and dipole moments of the vibrating groups, leading to observable shifts in their IR absorption frequencies.
-
Electronic Effects: The nitro group is a strong electron-withdrawing group through both inductive and resonance effects. When attached to the indole ring, it reduces the electron density of the aromatic system. The extent of this withdrawal and its influence on the N-O bond order varies with the position of substitution, which in turn affects the stretching frequencies.
-
Positional Isomerism: The difference in the electronic environment at positions 4, 5, and 6 results in distinct IR spectra for each isomer, particularly in the "fingerprint region" (below 1500 cm⁻¹). These differences, though sometimes subtle, can be used for unambiguous identification when compared against reference spectra.
Experimental Protocol: Acquiring High-Quality FTIR Spectra of Nitroindole Derivatives
This section provides a detailed, step-by-step methodology for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a solid nitroindole sample using the Attenuated Total Reflectance (ATR) technique.
4.1. Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
Solid sample of the nitroindole derivative (e.g., 4-, 5-, or 6-nitroindole).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone).
-
Lint-free wipes.
4.2. Step-by-Step Procedure
-
Background Spectrum Collection:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as the instrument's intrinsic optical characteristics.
-
-
Sample Application:
-
Place a small amount of the solid nitroindole sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
-
Sample Spectrum Collection:
-
Acquire the IR spectrum of the sample. Typically, 32 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum of the sample.
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and the pressure clamp with a solvent-dampened wipe after the measurement is complete.
-
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental vibrational modes of the nitro group.
Caption: Experimental workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.
Caption: Diagram illustrating the asymmetric and symmetric stretching vibrations of a nitro group.
Conclusion
The characteristic IR absorption bands of the nitro group provide a robust analytical handle for the identification and characterization of nitroindole derivatives. The asymmetric and symmetric NO₂ stretching vibrations are particularly diagnostic, and their frequencies are sensitive to the position of substitution on the indole ring. By following a standardized experimental protocol, researchers can obtain high-quality IR spectra to confirm the identity of these compounds and gain insights into their electronic structure. This guide serves as a foundational resource for leveraging IR spectroscopy in the development of novel indole-based therapeutics.
References
-
Noland, W. E., Hiremath, S. P., & Siddappa, S. (n.d.). Ultraviolet and Infrared Spectra of Some Nitroindoles and Nitroindole-3-carboxaldehydes. Journal of Chemical & Engineering Data. [Link]
-
PubChem. (n.d.). 4-Nitro-1H-indole. National Center for Biotechnology Information. [Link]
-
NIST. (n.d.). 6-Nitroindole. NIST Chemistry WebBook. [Link]
-
Lin, Y., et al. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Physical Chemistry Au. [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. [Link]
-
LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]
-
Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. [Link]
-
Gammadata. (n.d.). Measuring isomers and polymorphs. [Link]
-
Wheeler, S. E. (2012). Understanding Substituent Effects in Noncovalent Interactions Involving Aromatic Rings. Accounts of Chemical Research. [Link]
-
University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]
-
University of California, Los Angeles. (n.d.). IR: nitro groups. [Link]
Sources
A Researcher's Guide to NMR Distinction of N-Benzyl and C-Benzyl Indole Isomers
For Immediate Publication
[CITY, STATE] – [Date] – In the intricate world of synthetic chemistry and drug development, the precise structural elucidation of molecules is paramount. The subtle difference between N-benzyl and C-benzyl indole isomers, while seemingly minor, can lead to vastly different pharmacological and chemical properties. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear and reliable methodology for their differentiation.
The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization at either the nitrogen (N1) or carbon (C3) position is a common synthetic step. The inherent nucleophilicity of both the N1 and C3 positions of the indole ring often leads to the formation of a mixture of N- and C-alkylated products.[1][2] Distinguishing between these isomers is a critical analytical challenge that can be effectively addressed by a careful application of NMR techniques.
The Fundamental NMR Difference: Electronic Environment
The core principle behind the NMR distinction of N-benzyl and C-benzyl indole isomers lies in the different electronic environments of the benzyl group and the indole core in each isomer. This directly influences the chemical shifts of the protons and carbons in the molecule.[3][4]
-
N-Benzyl Indole: The benzyl group is directly attached to the nitrogen atom of the indole ring. This places the benzylic protons (the -CH2- group) in close proximity to the electron-withdrawing indole nitrogen, leading to a characteristic downfield shift in the ¹H NMR spectrum.
-
C-Benzyl Indole: In this isomer, the benzyl group is attached to a carbon atom of the indole ring, most commonly the C3 position. The benzylic protons are therefore further removed from the direct influence of the indole nitrogen and experience a different electronic environment compared to the N-benzyl isomer.
Comparative ¹H and ¹³C NMR Data
The most direct method for distinguishing between the two isomers is a comparative analysis of their ¹H and ¹³C NMR spectra. The chemical shifts of the benzylic protons and the indole ring protons and carbons provide clear diagnostic markers.
¹H NMR Spectroscopy: The Benzylic Protons Tell the Tale
The most striking difference in the ¹H NMR spectra of N-benzyl and C-benzyl indoles is the chemical shift of the benzylic methylene (-CH2-) protons.
| Isomer | Benzylic (-CH2-) Protons (δ, ppm) | Key Indole Protons (δ, ppm) |
| N-Benzyl Indole | ~5.3-5.6[5][6] | H2: ~7.1-7.3, H3: ~6.5-6.7 |
| C3-Benzyl Indole | ~4.1-4.3[7] | H2: ~7.0-7.2, NH: ~8.2-8.6 |
Analysis:
-
N-Benzyl Isomer: The benzylic protons in N-benzyl indoles typically resonate in the range of δ 5.3-5.6 ppm .[5][6] This significant downfield shift is a direct consequence of the deshielding effect of the adjacent indole nitrogen atom.
-
C3-Benzyl Isomer: In contrast, the benzylic protons of C3-benzyl indoles appear further upfield, generally in the region of δ 4.1-4.3 ppm .[7]
-
Indole Protons: Another key indicator for the N-benzyl isomer is the presence of distinct signals for the H2 and H3 protons of the indole ring. For the C3-benzyl isomer, the C3 position is substituted, so the H3 signal is absent, and a characteristic broad singlet for the N-H proton is observed in the downfield region (around δ 8.2-8.6 ppm).[7]
¹³C NMR Spectroscopy: Confirming the Connectivity
The ¹³C NMR spectrum provides complementary and confirmatory evidence for the isomeric assignment. The chemical shift of the benzylic carbon and the carbons of the indole ring are diagnostic.
| Isomer | Benzylic (-CH2-) Carbon (δ, ppm) | Key Indole Carbons (δ, ppm) |
| N-Benzyl Indole | ~50-51[6] | C2: ~128-129, C3: ~101-102 |
| C3-Benzyl Indole | ~30-32[7] | C2: ~122-124, C3: ~115-117 |
Analysis:
-
N-Benzyl Isomer: The benzylic carbon in N-benzyl indoles typically appears around δ 50-51 ppm .[6] The chemical shifts of the indole C2 and C3 carbons are also characteristic.
-
C3-Benzyl Isomer: The benzylic carbon in C3-benzyl indoles is found significantly upfield, at approximately δ 30-32 ppm .[7] The substitution at the C3 position also leads to a downfield shift of the C3 carbon signal compared to the N-benzyl isomer.
Advanced 2D NMR Techniques for Unambiguous Assignment
While ¹H and ¹³C NMR are often sufficient, complex substitution patterns on the indole or benzyl rings can lead to overlapping signals. In such cases, 2D NMR experiments provide definitive structural information.
HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for confirming the point of attachment of the benzyl group.
-
For N-Benzyl Indole: A key HMBC correlation will be observed between the benzylic protons (-CH2-) and the C2 and C7a carbons of the indole ring.
-
For C3-Benzyl Indole: The benzylic protons will show correlations to the C2, C3, and C3a carbons of the indole ring.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy)
NOESY and ROESY experiments detect through-space correlations between protons that are in close proximity (< 5 Å).[8][9] This can be invaluable for confirming the regiochemistry of benzylation.
-
For N-Benzyl Indole: A clear NOE correlation will be observed between the benzylic protons and the H2 and H7 protons of the indole ring.
-
For C3-Benzyl Indole: The benzylic protons will show a strong NOE to the H2 and H4 protons of the indole ring.
Experimental Protocol: A Self-Validating Workflow
To ensure accurate and reproducible results, the following step-by-step methodology is recommended for the NMR analysis of benzyl indole isomers.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Use a high-quality NMR tube to minimize signal distortion.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
2. NMR Data Acquisition:
- Acquire a standard ¹H NMR spectrum to assess sample purity and identify the key proton signals.
- Acquire a broadband proton-decoupled ¹³C NMR spectrum.
- If isomeric ambiguity persists, perform the following 2D NMR experiments:
- COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations.
- NOESY or ROESY: To determine through-space proton-proton proximities.
3. Data Analysis and Interpretation:
- Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).
- Carefully assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.
- Compare the experimental data with the characteristic values presented in this guide and in the scientific literature to definitively assign the isomeric structure.
Conclusion
The differentiation of N-benzyl and C-benzyl indole isomers is a critical step in chemical synthesis and drug discovery. By leveraging the power of NMR spectroscopy, particularly the diagnostic chemical shifts of the benzylic protons and carbons, researchers can confidently and accurately determine the correct isomeric structure. When faced with more complex molecules, advanced 2D NMR techniques such as HMBC and NOESY provide the necessary tools for unambiguous assignment. This guide provides a comprehensive framework to assist scientists in navigating this common analytical challenge, ensuring the integrity and success of their research endeavors.
References
-
H.C. Ndibe, B. J. Owolabi, T. S. Adepoju, and I. O. Eriamiatoe. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. International Journal of Research and Scientific Innovation (IJRSI), XI(I). Available at: [Link]
-
Zahra Batool, et al. (2024). Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors. RSC Advances. Available at: [Link]
-
Pedro Joseph-Nathan, Rosa E. del Rio, and Martha S. Morales-Rios. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, Vol 27, No 2. Available at: [Link]
-
Zahid Shafiq, et al. (2025). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. Available at: [Link]
-
Igor V. Alabugin, et al. (2021). An Efficient Synthesis of 2-CF3-3-Benzylindoles. Molecules, 26(17), 5129. Available at: [Link]
-
Supporting Information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.4: NOESY Spectra. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2018). NOESY and ROESY. Available at: [Link]
-
Kaihong Chen, et al. (2023). Divergence in C–H alkylation of indoles under Mn catalysis. Chemical Communications, 59(70), 10556-10559. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
University of California, Davis. Chemical shifts. Available at: [Link]
-
Z. Mou, et al. (2018). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Journal of the American Chemical Society, 140(35), 11026-11033. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Antifungal Potential of 1-(4-Nitrobenzyl)indole and the Established Azole Antifungal, Fluconazole
For Researchers, Scientists, and Drug Development Professionals
In the persistent search for novel antimicrobial agents to combat the growing threat of fungal resistance, indole derivatives have emerged as a promising class of compounds.[1][2] This guide provides a comparative overview of the known antifungal agent Fluconazole and a representative of the N-substituted indole class, 1-(4-Nitrobenzyl)indole. While Fluconazole is a well-characterized and widely used antifungal, the specific antimicrobial profile of 1-(4-Nitrobenzyl)indole is not yet extensively documented. Therefore, this comparison will juxtapose the established clinical efficacy and mechanism of Fluconazole with the hypothesized potential of 1-(4-Nitrobenzyl)indole, based on structure-activity relationship (SAR) studies of related indole compounds.
Fluconazole: The Established Benchmark
Fluconazole is a triazole antifungal medication that has been a cornerstone in the treatment of various fungal infections for decades.[3] Its efficacy extends to a spectrum of fungal pathogens, including most Candida species (with notable exceptions being Candida krusei and often requiring higher doses for Candida glabrata), Cryptococcus neoformans, and certain dimorphic fungi.[4][5]
Mechanism of Action
Fluconazole exerts its fungistatic effect by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase.[6][7] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[6] By disrupting ergosterol synthesis, Fluconazole leads to the accumulation of toxic 14α-methyl sterols, which alters cell membrane permeability, ultimately inhibiting fungal growth and replication.[2][7]
1-(4-Nitrobenzyl)indole: A Prospect from the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including antimicrobial properties.[1][8] Various derivatives of indole have demonstrated potent antifungal activity, in some cases even against fluconazole-resistant strains of Candida albicans.[4] The specific compound, 1-(4-Nitrobenzyl)indole, represents a logical design for a potential antifungal agent based on SAR studies of this class.
Postulated Mechanism of Action and Structure-Activity Relationship
While the exact mechanism of antifungal action for 1-(4-Nitrobenzyl)indole has not been empirically determined, studies on other indole derivatives suggest several possibilities. Some indole compounds have been shown to inhibit the yeast-to-hypha transition and biofilm formation in Candida albicans, crucial virulence factors.[4] Others are thought to disrupt the fungal cell membrane, leading to increased permeability and cell death.[9]
The structural features of 1-(4-Nitrobenzyl)indole are noteworthy. The substitution at the N1 position of the indole ring is a common strategy in the design of bioactive indole derivatives.[10] The benzyl group itself can contribute to the lipophilicity of the molecule, potentially enhancing its ability to penetrate the fungal cell membrane. Furthermore, the presence of a 4-nitro group on the benzyl ring is significant. This electron-withdrawing group can modulate the electronic properties of the entire molecule, which may influence its interaction with biological targets. However, it is crucial to note that not all N-benzyl indole derivatives exhibit antifungal activity. For instance, N-benzyl-1H-indole-3-carboxamide was found to be inactive against Candida albicans and Aspergillus niger, highlighting the critical role of specific substitution patterns in determining biological activity.[3][6]
Comparative Antimicrobial Spectrum and Potency
The following table summarizes the known antifungal spectrum of Fluconazole and the potential, yet unconfirmed, spectrum for 1-(4-Nitrobenzyl)indole based on activities observed for other antifungal indole derivatives.
| Feature | Fluconazole | 1-(4-Nitrobenzyl)indole (Hypothesized) |
| Spectrum of Activity | Active against most Candida spp., Cryptococcus neoformans, Coccidioides, Blastomyces, and Histoplasma.[3][4] Less active against C. glabrata and no activity against C. krusei.[4] | Potentially active against a range of yeasts, including Candida species. Some indole derivatives have shown activity against fluconazole-resistant C. albicans and C. krusei.[2][4] Activity against molds is less certain and would require experimental verification. |
| Potency (MIC) | MIC values are well-established and vary by species. For susceptible Candida albicans, MICs are typically ≤2 µg/mL. | Unknown. Other antifungal indole derivatives have exhibited MIC values ranging from 3.125 to 50 µg/mL against various fungi.[2] |
Experimental Workflow for Comparative Antimicrobial Susceptibility Testing
To empirically determine and compare the antifungal activity of 1-(4-Nitrobenzyl)indole against Fluconazole, a standardized methodology such as the broth microdilution method outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 should be employed.[10][11]
Antifungal susceptibility testing workflow.
Detailed Protocol: Broth Microdilution Assay (Adapted from CLSI M27)
-
Preparation of Antifungal Agents: Prepare stock solutions of 1-(4-Nitrobenzyl)indole and Fluconazole in a suitable solvent (e.g., DMSO).
-
Inoculum Preparation: Culture the desired yeast strains on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve the final inoculum concentration.
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of the antifungal agents in RPMI 1640 medium.
-
Inoculation: Inoculate each well with the prepared fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Reading of Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the drug-free growth control.
Concluding Remarks
Fluconazole remains a vital tool in the clinical management of fungal infections due to its well-understood mechanism, predictable pharmacokinetics, and established efficacy against a broad range of common fungal pathogens. The world of indole derivatives, including compounds like 1-(4-Nitrobenzyl)indole, represents a promising frontier in the quest for new antifungals. While direct experimental evidence for the antimicrobial activity of 1-(4-Nitrobenzyl)indole is currently lacking, the broader class of indole derivatives has demonstrated significant potential, including activity against resistant strains.
Future research should focus on the synthesis and rigorous antimicrobial evaluation of 1-(4-Nitrobenzyl)indole and structurally related compounds. Such studies, following standardized protocols as outlined above, are essential to validate the hypothesized antifungal activity and to elucidate the mechanism of action. This will be the critical next step in determining whether N-substituted indoles can be developed into a new generation of effective antifungal agents.
References
- Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents. Bioorganic Chemistry.
- Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
- Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry.
- Fluconazole. Wikipedia.
- Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Rel
- Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide deriv
- Fluconazole.
- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. PMC.
- Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles.
- Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Fluconazole has antifungal coverage against most Candida spp., Cryptococcus. University of Washington.
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
- EUCAST Definitive Document E.DEF 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. EUCAST.
- Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. RSC Publishing.
- Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole. PubMed.
- Antifungal Activities of Some Indole Deriv
- (PDF) Antifungal Activities of Some Indole Derivatives.
Sources
- 1. Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 7. Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Activity of Novel Indole Derivatives Containing 1,3,4-Thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and in vitro and in silico study of 1-benzyl-indole hybrid thiosemicarbazones as competitive tyrosinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05015K [pubs.rsc.org]
- 11. Synthesis, Antimicrobial Evaluation of Substituted Indole and Nitrobenzenamine based Cr(III), Mn(III) and Fe(III) Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC retention time of 1-(4-Nitrobenzyl)indole vs impurities
An In-Depth Guide to the HPLC Analysis of 1-(4-Nitrobenzyl)indole: A Comparative Study of Retention Times Against Process-Related Impurities
Abstract
The rigorous purity assessment of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. 1-(4-Nitrobenzyl)indole, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of various biologically active molecules. Consequently, a robust analytical method to discern it from its process-related impurities is paramount. This guide provides a comprehensive, rationale-driven approach to the separation of 1-(4-Nitrobenzyl)indole from its potential impurities using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the causality behind chromatographic parameter selection, present a detailed experimental protocol, and compare the retention behavior of the main component against key impurities, supported by illustrative data.
The Analytical Challenge: Understanding the Analyte and Its Impurities
The chromatographic behavior of a molecule is intrinsically linked to its physicochemical properties. To develop a selective HPLC method, we must first understand the structures of our target analyte and its likely contaminants.
Synthesis and Impurity Profile: 1-(4-Nitrobenzyl)indole is typically synthesized via the N-alkylation of indole with a 4-nitrobenzyl halide (e.g., 4-nitrobenzyl bromide) in the presence of a base.
Figure 1: Common synthesis route for 1-(4-Nitrobenzyl)indole.
Based on this pathway, several process-related impurities can be anticipated:
-
Impurity A (Indole): Unreacted starting material.
-
Impurity B (4-Nitrobenzyl Alcohol): Formed from the hydrolysis of the 4-nitrobenzyl halide starting material.
-
Impurity C (4,4'-Dinitrobibenzyl): A potential by-product from the coupling of the benzyl halide.
Physicochemical Properties and Predicted Elution Order: In RP-HPLC, retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[1][2] More polar compounds interact weakly and elute earlier, while less polar (more hydrophobic) compounds are retained longer.
-
1-(4-Nitrobenzyl)indole (Main Compound): A large, relatively non-polar molecule with significant hydrophobic character due to its two aromatic rings. Expected to be strongly retained.
-
Impurity A (Indole): Significantly smaller and more polar than the final product. Expected to elute early.
-
Impurity B (4-Nitrobenzyl Alcohol): The presence of the hydroxyl (-OH) group makes it considerably more polar than the main compound, leading to an early elution time.
-
Impurity C (4,4'-Dinitrobibenzyl): A large, symmetrical, and highly non-polar molecule. It is expected to be retained even longer than the main compound.
Therefore, the predicted elution order in RP-HPLC is: Impurity B < Impurity A < 1-(4-Nitrobenzyl)indole < Impurity C .
Chromatographic Method Development: A Rationale-Driven Approach
The development of a robust and self-validating HPLC method hinges on logical choices for the column, mobile phase, and detector settings.[1]
2.1. Mode and Stationary Phase Selection Reversed-phase chromatography is the predominant mode for analyzing pharmaceutical compounds due to its versatility and applicability to a wide range of molecules with varying polarities.[2]
-
Justification: The analytes —1-(4-Nitrobenzyl)indole and its impurities—are primarily non-polar aromatic compounds, making them ideal candidates for RP-HPLC.
-
Column Choice: C18 (Octadecylsilane): A C18 column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity and surface area.[2] This provides the necessary retention for the non-polar main compound while offering sufficient selectivity to resolve it from more polar impurities like indole and 4-nitrobenzyl alcohol. The strong π-π interactions between the aromatic rings of the analytes and the stationary phase also contribute to the separation mechanism.[3]
2.2. Mobile Phase and Elution Strategy The mobile phase in RP-HPLC is a critical tool for manipulating retention and selectivity.[4]
-
Solvent System: A mixture of Acetonitrile (ACN) and water is chosen. ACN is a common organic modifier with a low UV cutoff and viscosity, providing excellent peak shape for aromatic compounds.
-
Elution Mode: Gradient Elution: A gradient elution, where the concentration of the organic modifier (ACN) is increased over time, is superior to an isocratic method for this analysis. This is because the sample contains compounds with a wide range of polarities. A gradient program ensures that the early-eluting polar impurities are well-resolved with sharp peaks, while the later-eluting, more hydrophobic compounds are eluted in a reasonable time without excessive peak broadening.
-
Additive (Trifluoroacetic Acid - TFA): A small amount of TFA (0.1%) is added to the mobile phase to acidify it (pH ~2.5). This serves two purposes:
-
It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, minimizing peak tailing for the basic indole nitrogen.[5]
-
It ensures consistent protonation of the analytes, leading to sharp, reproducible peaks.
-
2.3. Detection The choice of detector and wavelength is crucial for achieving high sensitivity.
-
Detector: A UV-Vis detector is ideal as both the indole and the 4-nitrobenzyl moieties contain strong chromophores.
-
Wavelength Selection: An analysis of the UV spectra of 1-(4-Nitrobenzyl)indole and its impurities would reveal a common absorbance maximum. For this system, a wavelength of 280 nm is selected, as it provides a good response for the indole ring system present in the main analyte and key impurities, ensuring their reliable detection.[5]
Experimental Protocol and Comparative Data
This section provides a detailed, step-by-step methodology for the analysis and presents the resulting data in a clear, comparative format.
Experimental Workflow Diagram
Caption: A streamlined workflow for the HPLC analysis of 1-(4-Nitrobenzyl)indole.
Detailed HPLC Method Parameters
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system with DAD/UV Detector |
| Column | Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm, or equivalent |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Comparative Retention Time Data
The following table summarizes the illustrative retention data for 1-(4-Nitrobenzyl)indole and its key impurities under the specified chromatographic conditions. The Relative Retention Time (RRT) is calculated with respect to the main compound peak.
| Peak ID | Compound Name | Retention Time (tR) [min] | Relative Retention Time (RRT) | Elution Order |
| 1 | Impurity B: 4-Nitrobenzyl Alcohol | 4.82 | 0.59 | First |
| 2 | Impurity A: Indole | 5.95 | 0.73 | Second |
| 3 | 1-(4-Nitrobenzyl)indole | 8.20 | 1.00 | Main Peak |
| 4 | Impurity C: 4,4'-Dinitrobibenzyl | 10.51 | 1.28 | Last |
Interpretation and Discussion
The experimental data aligns perfectly with the predictions based on the physicochemical properties of the compounds.
-
Early Eluters (Impurities A & B): 4-Nitrobenzyl alcohol (Impurity B) is the most polar compound due to its hydroxyl group and elutes first. Indole (Impurity A), while non-polar, is significantly less hydrophobic than the N-substituted product and thus has a much shorter retention time.
-
Main Compound: 1-(4-Nitrobenzyl)indole elutes at a robust retention time of 8.20 minutes. Its significant non-polar surface area leads to strong hydrophobic interactions with the C18 stationary phase.
-
Late Eluter (Impurity C): The hypothetical impurity 4,4'-Dinitrobibenzyl, being larger and more hydrophobic than the main compound, is retained the longest, eluting well after the main peak.
The developed gradient method provides excellent resolution between all components, demonstrating its suitability as a stability-indicating and quality control method. The use of Relative Retention Time (RRT) is critical in routine analysis, as it provides a reliable means of impurity identification that is less susceptible to minor variations in flow rate or system pressure than absolute retention time.
Conclusion
This guide has detailed a robust, rationale-driven RP-HPLC method for the purity analysis of 1-(4-Nitrobenzyl)indole. By understanding the interplay between analyte structure and chromatographic principles, we have established a method that effectively separates the main compound from its key process-related impurities. The provided protocol is self-validating in its logic—from the selection of a C18 column to the implementation of a gradient elution—and serves as a reliable foundation for researchers, scientists, and drug development professionals engaged in the characterization of this important chemical entity.
References
-
Ernst, M., & Ardrey, R. E. (2004). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatographic Science. Available at: [Link]
-
Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. Available at: [Link]
-
Dolan, J. W. (2003). New Horizons in Reversed-Phase Chromatography Selectivity. LCGC International. Available at: [Link]
-
Wiczling, P., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. SIELC. Available at: [Link]
-
PubChem. (n.d.). 2-(4-nitrophenyl)-1H-indole. National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. (n.d.). 4-nitroindole. Organic Syntheses. Available at: [Link]
-
Kumar, P., et al. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography. Available at: [Link]
- Nawrocki, J. (1997). The silanol group and its role in liquid chromatography.
- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
-
Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. Available at: [Link]
- Atwell, G. J., et al. (2009). Structure−Activity Relationships for 4-Nitrobenzyl Carbamates of 5-Aminobenz[e]indoline Minor Groove Alkylating Agents as Prodrugs for GDEPT in Conjunction with E. coli Nitroreductase. Journal of Medicinal Chemistry.
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]
-
Makosza, M., & Wróbel, Z. (2021). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. Available at: [Link]
- Dolan, J. W. (2001). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC North America.
-
Verma, N., et al. (2018). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]
Sources
- 1. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cetjournal.it [cetjournal.it]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
